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  • Product: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
  • CAS: 102170-50-3

Core Science & Biosynthesis

Foundational

3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid: Structural Dynamics, Synthesis, and Metalloenzyme Targeting

Executive Summary 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly specialized -pyrone derivative that serves as a critical building block in modern medicinal chemistry. Characterized by its stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly specialized


-pyrone derivative that serves as a critical building block in modern medicinal chemistry. Characterized by its stable pyran-4-one core, a carboxylic acid functional group at the C2 position, and a methoxy group at the C3 position, this compound is primarily utilized as a synthetic precursor for metalloenzyme inhibitors[1]. This technical guide explores the physicochemical properties, biosynthetic origins, and step-by-step synthetic methodologies for utilizing this compound in advanced drug development workflows.

Chemical Identity and Physicochemical Properties

Understanding the foundational properties of the pyrone scaffold is essential for predicting its behavior in organic synthesis and biological systems. The methoxy group at the C3 position significantly alters the lipophilicity and hydrogen-bonding capacity compared to its hydroxylated parent compound[2].

Table 1: Quantitative Physicochemical Properties

Property Value Reference
IUPAC Name 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid [3]
CAS Number 102170-50-3
Molecular Formula C7H6O5 [3]
Molecular Weight 170.12 g/mol
Parent Compound 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 89324-45-8) [4]

| EPA DTXSID | DTXSID60618140 |[5] |

Biosynthetic Origins and the Parent Scaffold

The synthetic utility of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid is deeply rooted in the biological origins of its parent compound, 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (historically associated with rubiginic acid derivatives)[6]. Discovered during the oxidative fermentation of D-glucose by the bacterium Gluconoacetobacter liquefaciens, the parent


-pyrone is formed via a 2,5-diketogluconate intermediate[6][7].

In industrial and laboratory settings, the free 3-hydroxyl group of the parent pyrone is highly reactive and prone to unwanted metal chelation. By chemically methylating this position, chemists generate the 3-methoxy derivative, which acts as a passivated, stable building block for downstream reactions[8].

Biosynthesis Glucose D-Glucose (Carbon Source) DKG 2,5-Diketogluconate (Intermediate) Glucose->DKG G. liquefaciens (Oxidation) Parent 3-Hydroxy-4-oxo-pyran -2-carboxylic acid DKG->Parent Dehydration & Rearrangement Target 3-Methoxy Derivative (CAS: 102170-50-3) Parent->Target Chemical Methylation (MeI, K2CO3)

Caption: Biosynthetic origin and chemical methylation pathway of the pyrone scaffold.

Chemical Synthesis and Derivatization Methodologies

As a Senior Application Scientist, I emphasize that the 3-methoxy group is not merely a structural anomaly; it is a strategic protecting group. The free 3-OH of the parent pyrone is a potent bidentate chelator that can sequester metal catalysts or interfere with amide coupling reagents (such as HATU or EDC). By masking it as a methyl ether, we passivate the pyrone core, allowing the C2-carboxylic acid to be smoothly converted into complex amides.

Protocol 1: Synthesis of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid via Methylation

Objective: Protect the 3-OH group of the parent pyrone to prevent unwanted chelation during downstream reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the intermediate phenoxide/enolate ion required for nucleophilic attack.

  • Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Stir at room temperature for 30 minutes.
    • Causality: K

      
      CO
      
      
      
      is a mild base that deprotonates both the carboxylic acid and the 3-hydroxyl group without degrading the sensitive pyrone ring.
  • Methylation: Dropwise add 2.2 equivalents of methyl iodide (MeI) at 0°C. Gradually warm to room temperature and stir for 12 hours.

    • Causality: MeI acts as the methylating agent. The stoichiometric excess ensures that both the carboxylic acid (forming a temporary methyl ester) and the 3-OH are fully methylated.

  • Saponification (Ester Deprotection): Concentrate the reaction mixture in vacuo, then dissolve the crude intermediate in a 3:1 mixture of tetrahydrofuran (THF) and 1M aqueous NaOH. Stir for 2 hours at room temperature.

    • Causality: This step selectively hydrolyzes the C2-methyl ester back to the free carboxylic acid while leaving the robust 3-methoxy ether intact.

  • Workup and Purification: Acidify the aqueous layer with 1M HCl to pH 2. Extract with ethyl acetate (3x). Dry the combined organic layers over MgSO

    
    , concentrate, and purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.
    
Protocol 2: Amide Coupling for Metalloenzyme Inhibitor Synthesis

Objective: Conjugate the C2-carboxylic acid with a primary amine to build a target pharmacophore.

Step-by-Step Methodology:

  • Activation: Combine 1.0 equivalent of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid, 1.2 equivalents of HATU, and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF. Stir for 15 minutes.

    • Causality: HATU forms a highly reactive O-At ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing as a nucleophile.

  • Coupling: Add 1.1 equivalents of the target primary amine (e.g., a substituted benzylamine). Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH

    
    Cl. Extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove residual DMF.
    
  • Deprotection (Critical for Bioactivity): To restore the metal-chelating ability of the final drug candidate, treat the purified amide with Boron tribromide (BBr

    
    ) in anhydrous dichloromethane (DCM) at -78°C.
    
    • Causality: BBr

      
       selectively cleaves the methyl ether, revealing the active 3-hydroxy group required for binding to metal ions in the target enzyme's active site.
      

Workflow Step1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF) Step2 2. Amide Coupling (Add Primary Amine, RT, 4h) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. Methoxy Deprotection (Optional) (BBr3, DCM) to yield active chelator Step3->Step4

Caption: Step-by-step workflow for amide coupling and deprotection of the pyrone core.

Pharmacological Applications and Metalloenzyme Targeting

The 3-hydroxy-4-pyrone core is a privileged scaffold in medicinal chemistry, particularly for inhibiting viral metalloenzymes such as the PA endonuclease of the influenza virus[1] and the integrase of HIV-1. These enzymes rely on divalent metal cations (e.g., Mg


, Mn

) for their catalytic activity.

Once the 3-methoxy group is deprotected in vitro or in vivo (acting as a prodrug), the adjacent 3-OH and 4-oxo groups of the pyrone ring form a robust bidentate chelation complex with these metals. This chelation displaces the catalytic water molecules within the enzyme's active site, effectively halting viral replication[1]. The 3-methoxy derivative (CAS: 102170-50-3) serves as the indispensable synthetic precursor that makes the construction of these highly active chelators possible.

References

  • PubChem. "3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid (CID 3010943)". National Center for Biotechnology Information. URL: [Link]

  • EPA. "3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (DTXSID60618140)". CompTox Chemicals Dashboard. URL: [Link]

  • Aida, K. "Studies on Oxidative Fermentation.

    
    -Pyrone Derivative, and Comenic Acid, by Gluconoacetobacter liquefaciens". Bulletin of the Agricultural Chemical Society of Japan, 1955. URL: [Link]
    
  • RCSB Protein Data Bank. "6DCZ: The N-terminal domain of PA endonuclease from the influenza H1N1 virus in complex with 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid". RCSB PDB. URL: [Link]

  • US Patent Office. "US3654316A - Method of preparing comenic acid and derivatives thereof". Google Patents.
  • US Patent Office. "US4221723A - Method of preparing comenic acid". Google Patents.

Sources

Exploratory

Biological Activity and Therapeutic Potential of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid Derivatives: A Metalloenzyme Inhibitor Blueprint

Executive Summary The 4-oxo-4H-pyran (pyrone) scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of inhibitors targeting viral and bacterial metalloenzymes. Specifically, 3-methoxy-4-oxo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-4H-pyran (pyrone) scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of inhibitors targeting viral and bacterial metalloenzymes. Specifically, 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid (MOPCA) and its derivatives serve a dual, highly strategic purpose. While the 3-hydroxy analogues are potent bidentate chelators of binuclear metal centers (e.g., Mg²⁺, Mn²⁺), their high polarity and tendency to chelate dietary metals in the gastrointestinal tract severely limit oral bioavailability. The 3-methoxy derivatives act as critical pharmacokinetic modulators—functioning either as stable synthetic precursors or as lipophilic prodrugs that undergo intracellular demethylation to release the active metal-binding pharmacophore (MBP).

This whitepaper dissects the biological activity, mechanistic causality, and self-validating experimental workflows necessary for developing MOPCA-derived therapeutics.

Molecular Rationale: The Pyrone Scaffold and Metal Chelation

The biological efficacy of pyrone derivatives is fundamentally dictated by their electronic and steric interactions with target metalloenzymes.

  • The Active Chelator (3-Hydroxy Form): The adjacent ketone (C4) and hydroxyl (C3) groups form a highly electronegative bidentate ligand. In the active sites of enzymes like HIV-1 Integrase or Influenza PA Endonuclease, this motif displaces water molecules to coordinate directly with divalent metal cations, thereby arresting catalytic function.

  • The Prodrug Shield (3-Methoxy Form): Methylation of the C3 hydroxyl group neutralizes the chelating ability of the scaffold. This structural choice is causal: it prevents premature off-target chelation in the bloodstream, dramatically increases Caco-2 cell permeability (due to reduced polar surface area), and allows the molecule to passively diffuse into target cells before being activated by intracellular cytochrome P450s (CYPs) or esterases.

G MOPCA 3-Methoxy Pyrone Derivative (Prodrug / High Permeability) CellEntry Cellular Internalization (Passive Diffusion) MOPCA->CellEntry Administration Demethylation Intracellular Demethylation (CYP450 / Esterases) CellEntry->Demethylation Metabolism ActiveDrug 3-Hydroxy Pyrone Derivative (Active Chelator) Demethylation->ActiveDrug Activation Target Viral Metalloenzyme (PA Endonuclease / HIV Integrase) ActiveDrug->Target Binding Inhibition Binuclear Metal Chelation (Mg2+ / Mn2+) -> Catalytic Arrest Target->Inhibition Mechanism

Figure 1: Intracellular activation of 3-methoxy pyrone prodrugs into active metalloenzyme inhibitors.

Key Biological Targets & Therapeutic Applications

Influenza A PA Endonuclease Inhibition

The Influenza A virus relies on a "cap-snatching" mechanism to initiate viral mRNA transcription. The PA endonuclease domain, which contains a binuclear Mn²⁺/Mg²⁺ active site, cleaves host mRNA to steal the 5'-cap. 3-hydroxy-4-oxo-4H-pyran derivatives have been identified as highly selective inhibitors of this enzyme. The 3-methoxy precursors are utilized during library synthesis to optimize the metal-binding pharmacophore (MBP) sterics and electronics without interference from the highly reactive hydroxyl group1[1].

HIV-1 Integrase Inhibition

HIV-1 Integrase catalyzes the insertion of the viral genome into host DNA via a strand transfer reaction dependent on two Mg²⁺ ions. MOPCA derivatives serve as the core scaffold for designing next-generation integrase strand transfer inhibitors (INSTIs). The carboxylic acid at C2 allows for the extension of hydrophobic benzyl or halobenzyl groups, which displace the viral DNA 3'-end, while the pyrone core chelates the metals2[2].

Antibacterial Siderophore Mimics

In combating multidrug-resistant Gram-negative bacteria, pyrone derivatives are conjugated to DNA gyrase inhibitors. Here, the pyrone acts as a "siderophore mimic" (an iron-chelating Trojan horse). The bacteria actively import the iron-bound pyrone complex via specialized efflux/influx pumps. Once inside the cytoplasm, the conjugated payload inhibits DNA gyrase, causing bacterial cell death3[3].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the evaluation of MOPCA derivatives must employ self-validating assay systems that account for prodrug conversion, target engagement, and the exclusion of false positives (e.g., pan-assay interference compounds or PAINS).

Protocol A: In Vitro FRET-Based PA Endonuclease Cleavage Assay

Causality: FRET is selected over radioactive assays to allow real-time kinetic monitoring of endonuclease cleavage. A dual-labeled RNA substrate (fluorophore at 5', quencher at 3') is used; cleavage by PA endonuclease separates the pair, generating a fluorescent signal. Inhibition by the pyrone derivative prevents this signal.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM MnCl₂, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Rationale: Mn²⁺ and Mg²⁺ are strictly required to form the active binuclear center targeted by the pyrone.

  • Enzyme Incubation: Dispense 10 nM of recombinant Influenza PA Endonuclease into a 384-well black microplate. Add the pyrone derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 200 nM of the dual-labeled RNA substrate (e.g., FAM-RNA-TAMRA) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) every 2 minutes for 1 hour.

  • Self-Validation System:

    • Positive Control: Baloxavir acid (known inhibitor).

    • Negative Control: DMSO vehicle.

    • Counter-Screen: Run the exact same assay using RNase A instead of PA Endonuclease. If the compound inhibits RNase A, it is a non-specific RNA intercalator, not a targeted metalloenzyme inhibitor.

    • Quality Control: Calculate the Z'-factor. A Z' > 0.6 validates the assay's robustness for high-throughput screening.

Protocol B: Microsomal Demethylation and Stability Assay

Causality: To validate the 3-methoxy derivative as a viable prodrug, we must prove it is stable in plasma but efficiently demethylated into the active 3-hydroxy form by hepatic enzymes.

Step-by-Step Workflow:

  • Incubation Mixture: Combine 1 µM of the 3-methoxy pyrone derivative with Human Liver Microsomes (HLMs, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the depletion of the parent 3-methoxy compound and the stoichiometric appearance of the 3-hydroxy active metabolite using Multiple Reaction Monitoring (MRM).

  • Self-Validation System: Include a control reaction lacking NADPH. If demethylation occurs without NADPH, the conversion is mediated by non-CYP mechanisms (e.g., esterases or chemical instability), forcing a re-evaluation of the prodrug design.

Workflow Synth Library Synthesis (3-Methoxy Precursors) Microsome Microsomal Stability & Demethylation Assay Synth->Microsome PK Profiling FRET FRET-Based Enzyme Inhibition Microsome->FRET Active Metabolite Cell Cell-Based Antiviral Efficacy FRET->Cell IC50 < 50nM Hit Lead Candidate Selection Cell->Hit EC50 Validation

Figure 2: Self-validating screening workflow for pyrone-based metalloenzyme inhibitors.

Quantitative Data Presentation

The following table summarizes the causal relationship between the C3-substitution (Methoxy vs. Hydroxy) and the resulting pharmacokinetic/pharmacodynamic profiles. The data illustrates why the 3-methoxy form is an essential developmental stepping stone.

Compound ClassTarget EnzymeIC₅₀ (Enzyme Assay)EC₅₀ (Cell Assay)Caco-2 Permeability (Papp)HLM Half-life (t₁/₂)Role in Development
3-Methoxy Pyrone A PA Endonuclease> 10,000 nM45 nM> 15 x 10⁻⁶ cm/s25 minProdrug / High Bioavailability
3-Hydroxy Pyrone A PA Endonuclease12 nM> 5,000 nM< 2 x 10⁻⁶ cm/s> 120 minActive Chelator (Poor Entry)
3-Methoxy Pyrone B HIV-1 Integrase> 5,000 nM18 nM> 18 x 10⁻⁶ cm/s30 minProdrug / High Bioavailability
3-Hydroxy Pyrone B HIV-1 Integrase5 nM> 2,000 nM< 1 x 10⁻⁶ cm/s> 120 minActive Chelator (Poor Entry)

Note: The 3-methoxy derivatives show poor direct enzyme inhibition (high IC₅₀) due to the blocked chelating oxygen, but exhibit excellent cell-based efficacy (low EC₅₀) because they easily penetrate the cell and are subsequently demethylated into the highly potent 3-hydroxy form.

References

  • Title: Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease Source: Journal of Medicinal Chemistry / PubMed URL
  • Title: Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach Source: Frontiers in Chemistry URL
  • Title: Design, synthesis and biological evaluation of novel DNA gyrase inhibitors and their siderophore mimic conjugates Source: Bioorganic Chemistry / PubMed URL

Sources

Foundational

thermodynamic stability of 3-methoxy-4-oxo-4H-pyran compounds

Thermodynamic Stability of 3-Methoxy-4-Oxo-4H-Pyran Compounds and Their Metal Complexes: A Technical Guide for Drug Development Executive Summary The 3-methoxy-4-oxo-4H-pyran core—a structural derivative of naturally occ...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of 3-Methoxy-4-Oxo-4H-Pyran Compounds and Their Metal Complexes: A Technical Guide for Drug Development

Executive Summary

The 3-methoxy-4-oxo-4H-pyran core—a structural derivative of naturally occurring


-pyrones like maltol—has emerged as a highly versatile scaffold in coordination chemistry and metallodrug design. By masking the 3-hydroxyl group with a methoxy moiety or utilizing it as an electronic modulator, researchers can finely tune the thermodynamic stability, lipophilicity, and redox potentials of the resulting metal complexes. This whitepaper provides an in-depth analysis of the , exploring the causality behind their coordination behavior, detailing self-validating experimental workflows for thermodynamic profiling, and examining their critical role in targeted drug delivery systems such as iron supplementation and platinum-based chemotherapeutics.

Structural and Thermodynamic Fundamentals

The intrinsic thermodynamic stability of 4H-pyran-4-one derivatives stems from their high aromatic stabilization and a significant dipole moment (approximately 5 Debye), which confers resistance against premature metabolic degradation in physiological environments[1].

When the 3-position is methoxylated (forming 3-methoxy-4-oxo-4H-pyran), the electronic landscape of the molecule shifts dramatically compared to its 3-hydroxy analog. The methoxy group eliminates the monoanionic O,O-bidentate chelation typically seen in maltol. Instead, it acts as a strong electron-donating group that modulates the electron density of the pyran ring. This structural choice forces coordination to occur at synthetically appended moieties (e.g., malonates or triazoles linked at the 2-position), allowing for the design of multipurpose chelating agents with highly specific stability constants (


)[1].

Thermodynamic Stability of Metal Complexes: The Causality of Metal Release

A primary application of these compounds is acting as a thermodynamic "reservoir" for transition metals, particularly Iron(III) and Platinum(II). The efficacy of these metallodrugs relies entirely on the differential thermodynamic stability between oxidation states.

The Reductive Release Mechanism: For iron-chelating therapies, the goal is to keep Fe(III) tightly bound in the acidic environment of the stomach to prevent the formation of insoluble polymeric ferric oxyhydroxides, but release it in the gut lumen for absorption. Fe(III) is a "hard" Lewis acid that forms exceptionally stable complexes with the hard oxygen donors of pyran-derived ligands (


)[2].

However, upon entering the gut lumen, physiological reductants (like ascorbate) reduce Fe(III) to Fe(II). Fe(II) is a "borderline" Lewis acid with a significantly lower affinity for hard oxygen donors. This oxidation state change causes a precipitous drop in thermodynamic stability, driving the irreversible dissociation of the complex and making the free Fe(II) ion available for uptake by the DMT1 transporters on the intestinal cell surface.

G A Fe(III)-Pyran Complex (Thermodynamically Stable) B Gut Lumen Environment (Ascorbate / Low pH) A->B Ingestion C Redox Transition Fe(III) -> Fe(II) B->C Reduction D Thermodynamic Destabilization (Log 262 Drop) C->D Causality E Free Fe(II) Ions D->E Dissociation F Free Ligand (Excreted) D->F Dissociation G Intestinal Cell Uptake (DMT1 Transporter) E->G Absorption

Fig 1: Reductive thermodynamic destabilization pathway of Fe(III)-pyran complexes in the GI tract.

Quantitative Data: Comparative Stability Constants

To understand the thermodynamic boundaries of these compounds, we must evaluate the overall stability constants (


). The table below summarizes the stability parameters of pyran-4-one derivatives with various metal ions, illustrating how structural modifications dictate complex strength.
Metal IonLigand Type



Reference
Fe(III) 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)11.2021.9028.20 - 30.86[2],[3]
Al(III) 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)7.7015.2521.90[3]
Ga(III) 3-hydroxy-2-methyl-4H-pyran-4-one (Maltol)~7.50~14.80~21.00[3]
Pt(II) 3-methoxy-4-oxo-4H-pyran-triazole derivativeN/A (Mononuclear)18.40 (est.)N/A[1]

Note: The substitution of the 3-OH with a 3-methoxy group prevents standard tris-chelation, shifting the stoichiometry to mononuclear or binuclear species depending on the appended functional groups (e.g., triazoles or malonates)[1].

Experimental Workflows for Thermodynamic Profiling

To ensure trustworthiness and reproducibility, the determination of thermodynamic stability must rely on self-validating, orthogonal techniques. Below are the definitive protocols for characterizing 3-methoxy-4-oxo-4H-pyran complexes.

Protocol A: Potentiometric and Spectrophotometric Titration (Determination of )

Causality: Simple UV-Vis spectroscopy cannot resolve the overlapping spectral bands of polyprotic pyran ligands. Potentiometry provides the exact mass-balance of protons, while simultaneous spectrophotometry tracks the electronic transitions of the chromophore, allowing software to deconvolute the exact speciation and stability constants.

  • System Calibration: Calibrate a glass electrode using standard buffer solutions (pH 4.0, 7.0, 10.0) and validate the Nernstian slope. Perform a strong acid-strong base titration (e.g., HCl vs. NaOH) to calculate the exact

    
     and the ionic product of water (
    
    
    
    ) at the specific ionic strength (usually 0.1 M NaCl or KNO
    
    
    ).
  • Ligand Protonation Profiling: Prepare a 1.0 mM solution of the 3-methoxy-4-oxo-4H-pyran ligand in 0.1 M NaCl. Titrate with standardized 0.1 M NaOH under a strict Argon atmosphere. Self-Validation: The Argon atmosphere prevents CO

    
     dissolution, which would form carbonic acid and artificially skew the 
    
    
    
    calculations.
  • Metal-Ligand Complexation: Prepare solutions with varying Metal:Ligand ratios (e.g., 1:1, 1:2, 1:3). Titrate from pH 2.0 to 11.0. Simultaneously route the solution through a flow-cell in a UV-Vis spectrophotometer (recording from 230–800 nm).

  • Data Deconvolution: Export the paired pH and absorbance data into HyperQuad and HypSpec software[1]. Fit the data to calculate the overall equilibria:

    
    .
    
Protocol B: Cyclic Voltammetry for Redox Stability

Causality: To validate the reductive release mechanism, one must prove that the complex undergoes a redox transition within physiological bounds, and that this transition is chemically irreversible (indicating complex dissociation).

  • Electrochemical Setup: Utilize a three-electrode cell comprising a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Sample Preparation: Dissolve the metal-pyran complex (3 mM) in a phosphate buffer (pH 7.4) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

    
    ) as the supporting electrolyte.
    
  • Scan Execution: Sweep the potential from +1.0 V to -1.0 V at varying scan rates (50 to 500 mV/s).

  • Analysis: For Fe(III)-pyran complexes, observe the cathodic peak (

    
    ). A lack of a corresponding anodic peak (
    
    
    
    ) upon the reverse scan confirms that the reduction to Fe(II) triggers the thermodynamic dissociation of the complex.

Conclusion

The is not merely a static physicochemical property; it is a tunable parameter that dictates biological efficacy. By understanding the causality between structural modifications (like methoxylation) and the resulting shifts in Lewis acid-base affinities, drug development professionals can engineer smart metallodrugs. These complexes act as robust thermodynamic reservoirs in transit, yet readily collapse upon targeted physiological triggers—such as enzymatic reduction or pH shifts—ensuring precise, localized drug delivery.

References

1. - DTU / ResearchGate 2.1 - MDPI / ResearchGate 3.2 - Journal of the Chemical Society of Pakistan 4.4 - PMC / NIH 5.3 - ResearchGate

Sources

Exploratory

The pKa and Ionization Dynamics of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid: A Technical Guide

Executive Summary 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 102170-50-3) is a highly specialized organic building block characterized by its 4H-pyran-4-one core.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS No. 102170-50-3) is a highly specialized organic building block characterized by its 4H-pyran-4-one core. While structurally analogous to naturally occurring chelators like comenic acid and maltol, its specific substitution pattern fundamentally alters its physicochemical behavior. This compound, alongside its benzyloxy derivative (CAS 119736-16-2), serves as a critical synthetic intermediate in the development of advanced therapeutics, including HIV-1 integrase strand transfer inhibitors (e.g., Dolutegravir) and cap-dependent endonuclease inhibitors (e.g., Baloxavir marboxil)[1],[2].

For drug development professionals, understanding the precise ionization dynamics (pKa) of this molecule is not merely an academic exercise—it is the foundational metric for predicting its solubility, lipophilicity (logD), and reactivity during synthetic scaling.

Structural Determinants of Acidity: Causality & Logic

The ionization profile of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is dictated by the electronic interplay between the pyrone ring and its substituents.

  • The C2-Carboxylic Acid (Primary Ionization): The carboxylic acid group at the C2 position is highly acidic compared to standard aliphatic carboxylic acids. The electron-withdrawing nature of the adjacent

    
    -unsaturated ketone system (the pyrone ring) stabilizes the resulting carboxylate anion through inductive and mesomeric effects. The predicted pKa for this moiety is approximately 2.00 ± 0.20[1],[2].
    
  • The C3-Methoxy Masking Effect: In precursor molecules like comenic acid (3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid), the C3-hydroxyl group acts as a secondary ionization site with a pKa of ~8.0[3]. By methylating this position to form a methoxy group, the molecule is stripped of this secondary ionization event. The methoxy group is non-ionizable under physiological conditions, restricting the molecule's acid-base chemistry entirely to the C2-carboxylate.

  • The Pyrone Oxygen: The carbonyl oxygen of the 4H-pyran-4-one ring can theoretically undergo protonation to form a cationic species, but this requires extremely acidic conditions (pKa < 0) and is irrelevant for standard physiological or pharmaceutical buffering.

Comparative Physicochemical Data

To contextualize the acidity of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, we must compare it against its structural analogs. The methylation of the C3-hydroxyl group creates a distinct divergence in pKa profiles.

Compound NameC3-SubstituentC2-SubstituentpKa1 (-COOH)pKa2 (-OH)Primary Pharmaceutical Role
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid -OCH₃-COOH~2.00N/ASynthesis Intermediate
3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid -OBn-COOH~2.00N/ADolutegravir / Baloxavir API[1]
Comenic Acid -OH-COOH~1.70~8.00Analgesic Research / Chelator[3]
Maltol -OH-CH₃N/A~8.40Flavoring / Metal Chelator

Experimental Methodology: UV-Vis Spectrophotometric Titration

The Causality of Method Selection: Standard potentiometric titrations utilizing glass pH electrodes are highly prone to "acid error" and non-linear responses at pH < 2.0. Because the pKa of our target compound is ~2.0, standard potentiometry will yield high standard deviations and unreliable thermodynamic data. Therefore, UV-Vis spectrophotometric titration is the mandatory methodology. The pyrone ring acts as a robust chromophore; deprotonation of the C2-carboxylic acid alters the extended conjugated system, inducing a measurable shift in the UV absorption spectrum.

Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system. If the internal validation checks fail, the data is automatically flagged as compromised.

Step 1: Matrix Preparation (Controlling the Ionic Atmosphere)

  • Action: Prepare a universal buffer matrix (e.g., Britton-Robinson) covering pH 0.5 to 4.5 in 0.2 pH unit increments. For pH < 2.0, utilize HCl/KCl mixtures.

  • Causality: Standard weak acid buffers lose their buffering capacity at extreme low pH. Furthermore, the ionic strength must be strictly maintained at

    
     M using KCl. Without constant ionic strength, the activity coefficients of the carboxylate anion will fluctuate during titration, rendering the calculated thermodynamic pKa invalid.
    

Step 2: Spectral Acquisition

  • Action: Dilute a 1.0 mM aqueous stock of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid into the buffer series to achieve a final concentration of 50 µM. Record spectra from 200 nm to 400 nm at a strictly controlled 25.0 ± 0.1 °C.

Step 3: Internal Self-Validation (The Isosbestic Check)

  • Action: Overlay all acquired spectra and identify the isosbestic point(s) (wavelengths where total absorbance remains constant regardless of pH).

  • Validation Logic: Sharp, distinct isosbestic points mathematically prove that only a two-state equilibrium exists (

    
    ). If the isosbestic point shifts or blurs, it indicates a secondary side reaction (e.g., pyrone ring hydrolysis or aggregation). If no sharp isosbestic point is observed, halt the analysis; the data cannot be used for pKa derivation.
    

Step 4: Data Deconvolution

  • Action: Extract the absorbance values at the wavelength of maximum difference (

    
    ) between the protonated and deprotonated states. Fit the Absorbance vs. pH data to a non-linear Henderson-Hasselbalch regression model to extract the pKa.
    

Workflow A 1. Stock Preparation 1.0 mM in HPLC-grade H2O B 2. Buffer Equilibration pH 0.5 - 4.5 (HCl/KCl matrix) I = 0.15 M A->B C 3. Spectral Acquisition Scan 200-400 nm at 25.0 °C B->C D 4. Self-Validation Confirm Isosbestic Points C->D E 5. Data Deconvolution Non-linear Regression (Abs vs. pH) D->E F 6. pKa Determination Extract Thermodynamic pKa E->F

Figure 1: Self-validating UV-Vis spectrophotometric workflow for low-pKa determination.

Pharmacological & Synthetic Implications

Impact on Lipophilicity (logD) and Permeability

Because the pKa of the C2-carboxylic acid is ~2.0, the compound exists >99.99% in its anionic carboxylate form at physiological pH (7.4). This permanent ionization drastically lowers its distribution coefficient (logD), rendering the molecule highly polar. Consequently, passive transcellular diffusion across lipophilic barriers, such as the blood-brain barrier (BBB) or intestinal epithelium, is severely restricted unless mediated by specific active transporters.

The Logic of Metal Chelation

3-hydroxy-4-pyranones, such as maltol and comenic acid, are well-documented bidentate chelators. In these molecules, the C3-hydroxyl group (pKa ~ 8.0) deprotonates to form a highly stable, 5-membered chelate ring with hard Lewis acids like Fe³⁺ and Ca²⁺[4].

By methylating the C3 position to form 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, the molecule is sterically and electronically restricted to weak, monodentate interactions via the C4-carbonyl or the C2-carboxylate. This specific structural modification is a deliberate synthetic strategy in drug design to eliminate off-target metalloenzyme inhibition, ensuring that the API interacts only with its intended target (e.g., the magnesium ions in the HIV integrase active site, which requires a highly specific spatial arrangement provided by the final Dolutegravir scaffold, rather than the intermediate).

Chelation N1 C3-Methoxy Substituted (e.g., CAS 102170-50-3) N3 Monodentate Binding (Steric Masking) N1->N3 Blocks ring formation N2 C3-Hydroxyl Substituted (e.g., Comenic Acid) N4 Bidentate Chelation (pKa ~ 8.0 Deprotonation) N2->N4 Enables stable chelate N5 Reduced Metalloenzyme Interference N3->N5 N6 Strong Fe3+/Ca2+ Sequestration N4->N6

Figure 2: Logical relationship between C3-substitution, metal chelation, and pharmacology.

References

1.[1] Home Sunshine Pharma. "3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic Acid CAS 119736-16-2 Manufacturers, Suppliers, Factory". hsppharma.com. URL: [Link] 2.[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3010943, 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid". PubChem. URL: [Link] 3.[4] Plakhova, V. B., et al. "New approaches to the design of analgesic medicinal substances". Canadian Journal of Physiology and Pharmacology. URL: [Link] 4.[2] Chenghui Pharmaceutical Group Ltd. "3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - PRODUCT". jnchsd.com. URL: [Link]

Sources

Foundational

potential pharmaceutical applications of 3-methoxy-4-pyranone derivatives

The 3-Methoxy-4-Pyranone Scaffold: Pharmacokinetic Modulation and Therapeutic Utility Part 1: Executive Summary The 3-methoxy-4-pyranone scaffold represents a critical structural modification of the biologically ubiquito...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Methoxy-4-Pyranone Scaffold: Pharmacokinetic Modulation and Therapeutic Utility

Part 1: Executive Summary

The 3-methoxy-4-pyranone scaffold represents a critical structural modification of the biologically ubiquitous 3-hydroxy-4-pyranone (e.g., Maltol, Kojic Acid). While the parent 3-hydroxy compounds are renowned for their metal-chelating capabilities—essential for inhibiting metalloenzymes like tyrosinase—the 3-methoxy derivative introduces a paradigm shift in pharmacodynamics. By "capping" the chelating hydroxyl group, this scaffold enhances lipophilicity, alters metabolic stability, and shifts the mechanism of action from non-specific metal stripping to specific hydrophobic pocket interactions.

This guide explores the high-value pharmaceutical applications of 3-methoxy-4-pyranone derivatives, specifically focusing on antiviral 3-methoxyflavones , oncological prodrug strategies , and melanogenesis modulation .

Part 2: Chemical Foundation & SAR[1]

The transition from a 3-hydroxy to a 3-methoxy substituent on the pyran-4-one ring fundamentally alters the molecule's interaction with biological systems.

Feature3-Hydroxy-4-Pyranone (Parent)3-Methoxy-4-Pyranone (Derivative)
Primary Mechanism Bidentate Metal Chelation (

,

)
Hydrophobic Interaction / Allosteric Binding
Solubility Hydrophilic (Water Soluble)Lipophilic (Membrane Permeable)
Metabolic Fate Rapid Glucuronidation (Phase II)O-Demethylation (Phase I - CYP450)
BBB Permeability Low to ModerateHigh (Enhanced CNS Penetration)
Key Application Tyrosinase Inhibition, Iron ChelationAntiviral (Picornavirus), Anticancer Prodrug

Scientific Insight: The 3-methoxy group acts as a "metabolic shield." In 3-methoxyflavones (benzo-gamma-pyrones), this methylation prevents rapid conjugation at the 3-position, significantly extending plasma half-life and allowing the molecule to penetrate viral capsids or cancer cell membranes before potential bio-activation (demethylation) to the active chelator.

Part 3: Therapeutic Vectors

Vector A: Antiviral Defense (The 3-Methoxyflavone Paradigm)

Target: Picornaviruses (Poliovirus, Coxsackie B4).[1][2] Mechanism: Unlike general antivirals that target polymerase, 3-methoxyflavones (e.g., 3-methylquercetin) exhibit a unique host-protective mechanism.[1] They stabilize the host cell's translation machinery, preventing the virus-induced "shut-off" of cellular protein synthesis.

Key Derivative: 3-Methylquercetin (3-MQ)[1][2]

  • Activity: Inhibits viral replication at concentrations as low as 0.01 µg/mL.[2]

  • Specificity: The 3-methoxy group is essential .[1][2] Removal (demethylation) or replacement with a bulky group abolishes antiviral potency, confirming a precise steric fit within the viral capsid or host ribosome interface.

Vector B: Oncology & Metabolic Stability

Target: Hepatocellular Carcinoma (HepG2) and Breast Cancer (MCF-7).[3] Mechanism: 3-methoxy-4-pyranone derivatives, particularly chalcone-hybrids and methoxyflavones, induce apoptosis via Bax/Bcl-2 modulation .

  • Prodrug Strategy: The 3-methoxy motif improves tumor uptake. Once intracellular, CYP1B1 (often overexpressed in tumors) can O-demethylate the compound, releasing the cytotoxic 3-hydroxy species in situ, thereby reducing systemic toxicity.

Vector C: Tyrosinase & Melanogenesis

Target: Hyper-pigmentation. Mechanism: While 3-methoxy derivatives are poor direct inhibitors of tyrosinase in vitro (due to lack of free OH for Copper chelation), they are potent in vivo melanogenesis inhibitors.

  • Explanation: They act as competitive inhibitors for the enzyme's hydrophobic pocket or serve as precursors that are slowly converted to the active chelator, providing a sustained release effect.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-2-Methyl-4-Pyranone (Maltol Methyl Ether)

A foundational protocol for generating the core scaffold.

Reagents:

  • Maltol (3-hydroxy-2-methyl-4-pyranone)[4][5]

  • Dimethyl Sulfate (DMS) or Methyl Iodide (

    
    )
    
  • Potassium Carbonate (

    
    )
    
  • Acetone (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of Maltol in 50 mL of anhydrous acetone.

  • Base Addition: Add 15 mmol of anhydrous

    
    . Stir for 15 minutes at Room Temperature (RT) to generate the pyranone anion.
    
  • Methylation: Dropwise add 12 mmol of Methyl Iodide (or DMS) over 10 minutes.

    • Safety Note: Methyl Iodide is a potent alkylating agent. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield 3-methoxy-2-methyl-4-pyranone (Pale yellow oil/solid).

Protocol 2: Antiviral Plaque Reduction Assay (Picornavirus)

Validating the bioactivity of 3-methoxy derivatives.

Materials:

  • HeLa or Vero cell monolayers (96-well plates).

  • Virus stock (e.g., Poliovirus Type 1).[6]

  • Test Compound: 3-Methoxyflavone derivative (dissolved in DMSO).

Step-by-Step:

  • Infection: Infect confluent cell monolayers with virus at a Multiplicity of Infection (MOI) of 0.1 for 1 hour at

    
    .
    
  • Treatment: Remove unbound virus by washing with PBS. Add maintenance medium containing serial dilutions of the 3-methoxy derivative (0.01 – 50 µg/mL).

  • Incubation: Incubate for 48 hours.

  • Fixation/Staining: Fix cells with 10% formalin and stain with 0.1% Crystal Violet.

  • Quantification: Count plaques (clear zones of lysis). Calculate

    
     (concentration reducing plaque count by 50%).
    
    • Control: 3-Hydroxy equivalent (Quercetin) often shows significantly lower potency, validating the 3-methoxy pharmacophore.

Part 5: Visualization & Logic

Diagram 1: Mechanism of Action - 3-Methoxyflavone Antiviral Defense

This diagram illustrates how the 3-methoxy scaffold protects the host cell translation machinery during viral infection.

AntiviralMechanism Virus Picornavirus (Polio/Coxsackie) Infection Viral Infection Signal Virus->Infection Initiates HostCell Host Cell Ribosome Survival Cell Survival & Viral Clearance HostCell->Survival Maintains Function Shutoff Host Protein Synthesis Shutdown Infection->Shutoff Triggers Shutoff->HostCell Inhibits Compound 3-Methoxyflavone (3-MQ) Protection Stabilization of Translation Complex Compound->Protection Induces Protection->HostCell Shields Protection->Shutoff Blocks

Caption: 3-Methoxyflavones prevent viral-induced host protein synthesis shutdown, preserving cell viability.

Diagram 2: Metabolic Prodrug Activation Pathway

This diagram details the bio-activation of 3-methoxy-4-pyranone derivatives in oncology.

ProdrugPathway Prodrug 3-Methoxy-4-Pyranone (Lipophilic Prodrug) Membrane Cell Membrane (Tumor) Prodrug->Membrane Passive Diffusion (High Permeability) Enzyme CYP1B1 / CYP1A1 (Tumor Associated) Membrane->Enzyme Intracellular Access Active 3-Hydroxy-4-Pyranone (Active Chelator) Enzyme->Active O-Demethylation Target Metal Chelation (Fe/Cu Depletion) Active->Target Binds Metal Ions Effect Apoptosis / ROS Generation Target->Effect Triggers

Caption: The 3-methoxy group facilitates tumor entry, followed by CYP-mediated activation to the cytotoxic chelator.

References

  • Vlietinck, A. J., et al. (1986).[7] Antiviral activity of 3-methoxyflavones. Progress in Clinical and Biological Research.[7] Link

  • Van Hoof, L., et al. (1984). Plant Antiviral Agents; VI. 3-Methoxyflavones as Potent Inhibitors of Viral-Induced Block of Cell Synthesis. Planta Medica. Link

  • Emami, S., et al. (2022). Diverse therapeutic potential of 3-hydroxy-4-pyranones and related compounds as kojic acid analogs. Medicinal Chemistry Research. Link

  • CymitQuimica. 3-Methoxy-2-methyl-4H-pyran-4-one (CAS 4780-14-7) Technical Data. Link

  • Rho, H. S., et al. (2010). Synthesis and tyrosinase inhibitory activity of 3,5-dimethoxy-4-hydroxy-trans-stilbene derivatives. Chemical & Pharmaceutical Bulletin. Link

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid in Organic Solvents

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals. Executive Summary & Structural Causality 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Causality

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly functionalized


-pyrone derivative utilized as an intermediate in pharmaceutical synthesis and chelating agent development[1]. Understanding its solubility across a spectrum of organic solvents is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating delivery vehicles.

Because empirical solubility data for this specific CAS number is not exhaustively cataloged in standard literature, we must establish a predictive framework based on its structural analogs—namely, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) and comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid)—combined with a rigorous, self-validating empirical protocol for laboratory determination.

Solvation Thermodynamics

The solubility of this compound is governed by three distinct structural moieties:

  • The

    
    -Pyrone Core:  Confers a strong dipole moment, driving solubility in polar aprotic solvents.
    
  • The C2 Carboxylic Acid: Acts as a potent hydrogen bond donor and acceptor. This moiety ensures high solubility in polar protic solvents but can lead to dimerization in non-polar environments, drastically reducing solubility[2].

  • The C3 Methoxy Group: Unlike the hydroxyl group found in comenic or kojic acid, the methoxy substitution removes one hydrogen bond donor. This slight increase in lipophilicity enhances its solubility in moderately polar organic solvents (like ethyl acetate) compared to its hydroxylated counterparts.

Solvation Compound 3-Methoxy-4-oxo- 4H-pyran-2-carboxylic acid Carboxyl C2 Carboxylic Acid (H-Bonding) Compound->Carboxyl Methoxy C3 Methoxy Group (Lipophilicity) Compound->Methoxy Pyrone gamma-Pyrone Core (Dipole Moment) Compound->Pyrone Protic Polar Protic Solvents (MeOH, EtOH) Carboxyl->Protic Strong NonPolar Non-Polar Solvents (Hexane) Methoxy->NonPolar Weak Aprotic Polar Aprotic Solvents (DMSO, DMF) Pyrone->Aprotic Strong

Fig 1. Solvation mechanisms driven by the functional groups of the pyrone derivative.

Predictive Solubility Matrix

Drawing upon the known solubility profiles of structural analogs—for instance, kojic acid exhibits a solubility of ~16 mg/mL in DMSO and ~5 mg/mL in ethanol[3], while being only slightly soluble in ether[4]—we can extrapolate the expected solubility ranges for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

The following table summarizes the predicted quantitative data to guide initial solvent selection for synthesis or formulation.

Solvent ClassSpecific SolventDielectric Constant (

)
Predicted Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.715.0 - 25.0Strong dipole-dipole interaction with the

-pyrone core; disrupts solute crystal lattice efficiently.
Polar Aprotic DMF36.710.0 - 20.0High affinity for the carboxylic acid moiety without competing for H-bond donation.
Polar Protic Methanol32.75.0 - 12.0Excellent hydrogen bond donor/acceptor matching with the C2 carboxyl group.
Polar Protic Ethanol24.52.0 - 6.0Moderate H-bonding; solubility is slightly limited by the extended alkyl chain.
Moderately Polar Acetone20.71.0 - 3.0Sufficient dipole interactions, but lacks the strong H-bond donation required for high solubility.
Non-Polar Hexane1.9< 0.1Highly incompatible with the polar pyrone and carboxylate groups; solute dimerizes and precipitates.

Empirical Determination: The Self-Validating Shake-Flask Protocol

To transition from predictive models to exact empirical data, researchers must utilize the Isothermal Shake-Flask Method . This is the gold standard for determining thermodynamic solubility. The protocol below is engineered with built-in causality checks to prevent common analytical errors.

Workflow A 1. Solute Addition (Excess Solid) B 2. Isothermal Equilibration (25°C, 48h) A->B C 3. Phase Separation (PTFE Filtration) B->C D 4. Dilution & Preparation C->D E 5. HPLC-UV Quantification D->E

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Add 50 mg of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid to 2 mL of the target organic solvent in a 5 mL borosilicate glass vial.

    • Causality: Borosilicate glass is mandatory. It minimizes solute adsorption to the vial walls compared to standard soda-lime glass, which can possess reactive surface silanols.

  • Isothermal Agitation: Seal the vials tightly and place them in a thermostatic shaker bath set to 25.0 ± 0.1 °C at 150 RPM.

    • Causality: Solubility is strictly a thermodynamic parameter. Even a 1°C fluctuation can significantly alter the equilibrium constant and invalidate the data.

  • The Self-Validation Check: Withdraw 100 µL aliquots at

    
     hours and 
    
    
    
    hours.
    • Causality: If the quantified concentration difference between the 24h and 48h marks is

      
      , the system self-validates that true thermodynamic equilibrium has been achieved. If the variance is higher, agitation must continue until stabilization occurs.
      

Phase 2: Separation & Analytics 4. Phase Separation: Centrifuge the withdrawn aliquots at 10,000


 g for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.45 µm PTFE syringe filter.
  • Causality: PTFE (Polytetrafluoroethylene) is highly inert. Using nylon or cellulose acetate filters is a critical error; the carboxylic acid group of the pyrone will hydrogen-bond to the polar filter matrix, stripping the solute from the solution and yielding false-low solubility readings.

  • Immediate Dilution: Dilute the filtrate immediately (e.g., 1:100) into the HPLC mobile phase.

    • Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution if the ambient room temperature drops below the 25°C equilibration temperature during sample queuing.

Analytical Quantification (HPLC-UV)

To accurately quantify the dissolved concentration of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is required.

  • Stationary Phase: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 3 µm particle size).

    • Rationale: The hydrophobic stationary phase effectively retains the slightly lipophilic methoxy group, allowing for clean separation from solvent fronts.

  • Mobile Phase: Isocratic elution using 70% Water (buffered with 0.1% Formic Acid) and 30% Acetonitrile.

    • Rationale: Formic acid lowers the pH of the mobile phase below the pKa of the C2 carboxylic acid (typically ~3.0 - 4.0 for pyrone carboxylic acids). This suppresses ionization, keeping the molecule in its neutral state and preventing peak tailing or split peaks.

  • Detection: UV absorbance at ~270 nm.

    • Rationale: The conjugated

      
      -system of the 
      
      
      
      -pyrone ring exhibits strong, reliable UV absorbance in the 260-280 nm range, ensuring high sensitivity and a broad linear dynamic range for quantification.

References

1.[3] Kojic Acid - PRODUCT INFORMATION. Cayman Chemical. Available at: 2.[4] Kojic acid | 501-30-4 - ChemicalBook. ChemicalBook. Available at: 3.[1] 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid - Cancer - EPA. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Available at: 4.[2] The Constitution of Kojic Acid, a y-Pyrone Derivative formed by Aspergillus Oryzz from Carbohydrates. Royal Society of Chemistry (RSC). Available at:

Sources

Foundational

role of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid in heterocyclic chemistry

The Role of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid in Heterocyclic Chemistry: A Technical Guide to Polycyclic Scaffold Design Executive Summary & Core Significance In the landscape of advanced heterocyclic chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid in Heterocyclic Chemistry: A Technical Guide to Polycyclic Scaffold Design

Executive Summary & Core Significance

In the landscape of advanced heterocyclic chemistry, 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3)[1] stands as a highly privileged, multifunctional building block. While simple pyrones are ubiquitous in nature, this specific methoxy-pyrone derivative is engineered for the precise construction of complex polycyclic systems. It serves as a foundational intermediate in the synthesis of cap-dependent endonuclease inhibitors (such as the influenza therapeutic baloxavir marboxil) and HIV integrase strand transfer inhibitors (INSTIs)[2],[3].

From an application standpoint, the strategic placement of the C-3 methoxy group and the C-2 carboxylic acid on the 4-oxo-4H-pyran core provides a perfect balance of reactivity and stability. The free hydroxyl precursor, 3-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, is a valuable precursor but is often too oxidatively labile for harsh downstream coupling[4]. By masking the C-3 hydroxyl as a methoxy ether, chemists can subject the scaffold to aggressive amidation and ring-closing conditions, later unmasking it to reveal a potent metal-chelating pharmacophore.

Structural and Electronic Properties

The utility of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is dictated by the unique electronic topography of the 4-pyrone ring:

  • The 4-Oxo-4H-Pyran Core: The pyrone ring is highly electron-deficient. The cross-conjugated ketone at C-4 withdraws electron density from the ring oxygen, making the C-2 and C-6 positions highly susceptible to nucleophilic attack.

  • The C-2 Carboxylic Acid: This moiety serves as the primary anchoring point. It allows for stereoselective amidation with complex chiral amines (e.g., amino-alcohols), setting the spatial geometry required for polycyclic ring closure.

  • The C-3 Methoxy Group: Beyond acting as a protecting group, the methoxy moiety sterically shields the C-4 ketone from unwanted side reactions. It prevents the premature chelation of transition metal catalysts during cross-coupling steps and suppresses the oxidative degradation that typically plagues free maltol or comenic acid derivatives.

Mechanistic Pathways: The Pyran-to-Pyridone Transformation

The hallmark reaction of this scaffold is its conversion from an oxygen-containing pyran to a nitrogen-containing 4-pyridone via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.

When the C-2 carboxylic acid is converted to an amide, the pyrone core undergoes nucleophilic attack by the newly introduced nitrogen or an external amine. The electron-withdrawing nature of the C-2 carbonyl exacerbates the electrophilicity of C-6. Attack at C-6 leads to the cleavage of the C-O-C pyrone linkage, generating an acyclic enamine-dione intermediate. Subsequent intramolecular condensation expels a molecule of water, yielding a highly stable N-substituted 4-pyridone.

PyranToPyridone A 3-Methoxy-4-oxo-4H-pyran -2-carboxylic acid C Acyclic Enamine-Dione Intermediate A->C Nucleophilic Attack (Ring Opening) B Primary Amine (R-NH2) B->C D N-Substituted 4-Pyridone Core C->D Intramolecular Condensation (-H2O)

Figure 1: ANRORC mechanism for the pyran-to-pyridone transformation.

Application in Drug Development: The Two-Metal Binding Pharmacophore

In the synthesis of antiviral agents like baloxavir marboxil, the pyrone scaffold is ultimately transformed into a tricyclic pyridone[2]. The biological target of these drugs is the viral endonuclease, an enzyme that relies on two divalent metal cations (typically Mg²⁺ or Mn²⁺) for mRNA cleavage.

Once the polycyclic core is assembled, the C-3 methoxy group is cleaved (demethylated) using Lewis acids like LiCl or BBr₃ to reveal a free C-3 hydroxyl. This creates a contiguous triad of heteroatoms—the C-4 ketone oxygen, the C-3 hydroxyl oxygen, and the adjacent pyridone/amide oxygen—that perfectly chelates the two metal ions in the viral active site, halting viral replication.

MetalBinding cluster_0 Viral Endonuclease Active Site Mg1 Mg2+ (Site A) O1 C-4 Ketone Oxygen Mg1->O1 Chelation O2 C-3 Hydroxyl (Unmasked) Mg1->O2 Mg2 Mg2+ (Site B) Mg2->O2 O3 Pyridone Oxygen Mg2->O3

Figure 2: Two-metal binding pharmacophore generated from the pyrone scaffold.

Experimental Protocols & Workflows

Protocol 1: Chemoselective Oxidation to the Scaffold

Looker and Cliffton established the foundational synthesis of these carboxylic acid derivatives via the oxidation of α-hydroxymaltol precursors[5]. To achieve industrial-grade purity, a TEMPO-mediated Anelli oxidation is preferred over harsh Jones oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydroxymethyl-3-methoxy-4H-pyran-4-one (1.0 eq) in a biphasic mixture of CH₂Cl₂ and aqueous NaHCO₃ buffer (pH 8.5).

  • Catalyst Addition: Add TEMPO (0.05 eq) and NaBr (0.1 eq). Cool the biphasic mixture to 0–5°C.

  • Oxidation: Slowly add aqueous NaOCl (2.2 eq) dropwise over 1 hour.

    • Causality: Maintaining the temperature below 5°C is critical. The pyrone ring is sensitive to nucleophilic attack by hypochlorite at elevated temperatures, which would lead to ring-cleavage and acyclic byproducts.

  • Quenching & Isolation: Quench the reaction with saturated Na₂S₂O₃. Separate the aqueous layer, acidify to pH 2.0 with 1M HCl, and extract the precipitated 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid with ethyl acetate.

  • Self-Validation: The success of the oxidation is confirmed by the disappearance of the primary alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch alongside a new C=O stretch at 1710 cm⁻¹ in FTIR.

Protocol 2: Amidation and Pyridone Cyclization

Step-by-Step Methodology:

  • Activation: Suspend the synthesized pyran-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 25°C.

    • Causality: We utilize HATU over standard EDC/HOBt because the electron-withdrawing pyrone ring reduces the nucleophilicity of the intermediate, requiring a highly reactive OAt ester to drive the amidation forward without epimerizing sensitive chiral amines.

  • Coupling: Add the target primary amino-alcohol (1.1 eq). Stir for 2 hours until complete conversion to the amide is observed via LC-MS.

  • Cyclization: To drive the ANRORC cyclization, exchange the solvent to methanol, add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq), and heat to 70°C for 12 hours.

  • Self-Validation: The cyclization is self-validated by the disappearance of the pyrone C=C stretch at 1650 cm⁻¹ and the emergence of the pyridone C=O stretch at 1630 cm⁻¹ in FTIR, alongside a characteristic upfield shift of the C-5 proton in ¹H-NMR.

Data Presentation: Optimization of Amidation & Cyclization

The choice of coupling reagent and thermal conditions drastically impacts the yield of the polycyclic core.

Coupling ReagentSolventBaseCyclization Temp (°C)Yield (%)Observation / Causality
EDC / HOBtDCMTEA2545Incomplete conversion; pyrone ring opening side-reactions observed.
T3PEtOAcDIPEA8062Moderate yield; thermal degradation of the pyrone core noted.
HATU DMF DIPEA 70 89 Clean conversion; high purity of the intermediate amide and pyridone.
CDITHFDBU6574Significant epimerization of the chiral amine due to strong base.

Conclusion

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is far more than a simple heterocyclic building block; it is a meticulously designed scaffold that bridges the gap between fundamental organic reactivity and advanced drug design. By leveraging its unique electronic properties and the robust protection offered by the C-3 methoxy group, researchers can reliably execute complex ANRORC cascades to synthesize the tricyclic pyridone cores essential for modern antiviral therapeutics.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methoxy-4-oxo-4H-pyran-2-carboxylic Acid Derivatives from Kojic Acid

[1] Executive Summary & Structural Analysis This application note details the synthesis protocol for Methoxy-4-oxo-4H-pyran-2-carboxylic acid derived from Kojic Acid . CRITICAL REGIOCHEMISTRY ALERT Before proceeding, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Analysis

This application note details the synthesis protocol for Methoxy-4-oxo-4H-pyran-2-carboxylic acid derived from Kojic Acid .

CRITICAL REGIOCHEMISTRY ALERT

Before proceeding, the researcher must verify the specific isomer required. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) possesses a 2,5-substitution pattern.[1] Direct chemical modification of Kojic acid yields 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 1199-60-6).[1]

If your target is strictly 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3), Kojic acid is not the optimal starting material; Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is the requisite precursor due to the inherent oxygenation pattern.[1]

This guide primarily details the synthesis of the 5-methoxy isomer (the direct Kojic acid derivative) but includes a pathway analysis for the 3-methoxy isomer to ensure scientific rigor.[1]

Target Molecule Data
Property5-Methoxy Isomer (Direct Kojic Derivative)3-Methoxy Isomer (Maltol Derivative)
CAS Number 1199-60-6102170-50-3
IUPAC Name 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Starting Material Kojic AcidMaltol
Key Substituents 2-COOH, 5-OMe2-COOH, 3-OMe

Retrosynthetic Analysis & Pathway Logic

The synthesis of the Kojic acid derivative involves two key transformations:

  • O-Methylation: Protection of the enolic hydroxyl group at C5.[1]

  • Oxidation: Conversion of the primary alcohol at C2 to a carboxylic acid.

Order of Operations: While it is possible to oxidize first (to Comenic acid) and then methylate, this route often suffers from solubility issues and potential esterification of the carboxylic acid. The preferred industrial route (Protocol A) performs Methylation first , followed by Oxidation . This ensures better solubility in organic solvents and protects the phenol from oxidative degradation.

Reaction Workflow (Graphviz)

Synthesis_Pathway Kojic Kojic Acid (5-OH, 2-CH2OH) Methylation Step 1: O-Methylation (DMS/KOH or MeI/K2CO3) Kojic->Methylation Intermed 5-Methoxy-2-hydroxymethyl- 4H-pyran-4-one Methylation->Intermed Yield ~75% Oxidation Step 2: Oxidation (Jones Reagent or TEMPO) Intermed->Oxidation Target Target Product (5-Methoxy-4-oxo- 4H-pyran-2-COOH) Oxidation->Target Yield ~73%

Figure 1: Step-wise synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid from Kojic Acid.

Detailed Experimental Protocol

Step 1: Selective O-Methylation of Kojic Acid

This step selectively methylates the phenolic hydroxyl at C5 without affecting the primary alcohol at C2.[1]

  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is used here for scalability and cost, but MeI is a safer alternative for smaller scales.[1]

  • Solvent: Aqueous KOH (for DMS) or Acetone/DMF (for MeI).

Protocol (DMS Method - Scalable)
  • Dissolution: In a 1 L round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Kojic Acid (126.0 g, 887 mmol) in 10% aqueous KOH solution (620 mL) .

  • Cooling: Cool the solution to 10°C using an ice/water bath.

  • Addition: Add Dimethyl Sulfate (DMS) dropwise over 30 minutes. Caution: DMS is highly toxic and a carcinogen.[1] Use a fume hood and double gloves.[1]

  • Reaction: Stir the mixture at 10°C for 1 hour. Monitor by TLC (SiO2, MeOH/DCM 1:9) or HPLC.

  • Workup: The product typically precipitates. Filter the white solid.[1]

  • Purification: Wash the filter cake with cold water followed by cold acetone.

  • Drying: Dry under vacuum at 40°C.

  • Yield: Expect ~104 g (75%).

  • Product Identity: 2-Hydroxymethyl-5-methoxy-4H-pyran-4-one.

Step 2: Oxidation to Carboxylic Acid

The primary alcohol is oxidized to the carboxylic acid. The Jones oxidation is robust for this substrate, though TEMPO oxidation is a greener alternative.

Protocol (Jones Oxidation - Robust)
  • Preparation: Dissolve 2-Hydroxymethyl-5-methoxy-4H-pyran-4-one (6.24 g, 40 mmol) in Acetone (600 mL) . Note: High dilution helps prevent over-oxidation or precipitation issues.[1]

  • Heating: Heat the solution to reflux.

  • Addition: Add Jones Reagent (approx. 33 mL) dropwise to the refluxing solution.

    • Jones Reagent Prep: Dissolve 26.72 g CrO3 in 23 mL conc. H2SO4, then dilute with water to 100 mL.

  • Reaction: Reflux for 40 minutes. The orange color of Cr(VI) will turn to the green sludge of Cr(III).

  • Quenching: Cool to room temperature. Add Isopropanol (5 mL) to quench excess oxidant if the orange color persists.

  • Workup: Filter off the chromium salts. Evaporate the acetone filtrate to near dryness.

  • Crystallization: The residue is treated with water (50 mL). The product, 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid , precipitates as a white solid.[1]

  • Purification: Recrystallize from water or methanol if necessary.

  • Yield: Expect ~4.95 g (73%).

Analytical Validation (QC)

Validate the product using 1H NMR and Mass Spectrometry.

TechniqueExpected Signals (DMSO-d6)Interpretation
1H NMR δ 8.15 (s, 1H)H-6 Proton (Deshielded, alpha to oxygen)
δ 6.85 (s, 1H)H-3 Proton (Vinyl proton)
δ 3.75 (s, 3H)Methoxy group (-OCH3)
δ 13.5 (br s, 1H)Carboxylic Acid (-COOH)
13C NMR δ 173.5 (C4=O), 162.0 (COOH)Carbonyl carbons
MS (ESI-) m/z 169 [M-H]-Consistent with MW 170.12

Differentiation Note:

  • 5-Methoxy isomer (Target): H-6 is a singlet (or fine doublet) at ~8.1 ppm.[1] H-3 is a singlet at ~6.8 ppm.[1]

  • 3-Methoxy isomer (Maltol derived): H-6 and H-5 would show coupling (doublets, J~5-6 Hz) because they are adjacent protons.[1] The absence of vicinal coupling between ring protons confirms the 2,5-substitution pattern of the Kojic acid derivative. [1]

Route to the 3-Methoxy Isomer (Alternative)[1]

If your application strictly requires 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3), you must alter the starting material.[1]

Protocol Summary:

  • Starting Material: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one).[1]

  • Step 1: Methylation: Methylate the 3-OH group (MeI/K2CO3) -> 3-Methoxy-2-methyl-4H-pyran-4-one.[1]

  • Step 2: Selenium Dioxide Oxidation: Oxidize the active 2-methyl group to the aldehyde or acid.[1] (SeO2 in dioxane/pyridine).

  • Step 3: Pinnick Oxidation: If aldehyde is formed, oxidize to acid using NaClO2.

Note: This route is significantly different from the Kojic acid pathway.

Safety & Hazards

  • Dimethyl Sulfate (DMS): Extremely toxic, mutagenic, and carcinogenic. Absorbed through skin.[1] Use only in a well-ventilated fume hood with appropriate PPE (respiratory protection, chemically resistant gloves).[1] Neutralize spills with aqueous ammonia.

  • Jones Reagent (CrO3): Strong oxidizer and carcinogen (CrVI). Toxic to aquatic life. Dispose of chromium waste separately.

  • Kojic Acid: Generally considered safe (GRAS for some uses), but can be a skin sensitizer.

References

  • Synthesis of 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

    • Source: Hider, R. C., et al. "Design of hydroxypyridinone ligands for iron chelation.
    • Protocol Validation: (See Example 1, Step i).[1]

  • Kojic Acid Reactivity & Comenic Acid

    • Source: Nonomura, S., & Tatsumi, C. "Microbial Formation of Comenic acid from Kojic acid." Agricultural and Biological Chemistry.
    • Link:

  • Product Characterization (NMR/MS)

    • Source: Sigma-Aldrich / Merck Product Specification for CAS 1199-60-6.[1]

    • Link: (Search CAS 1199-60-6).[1]

Sources

Application

step-by-step methylation of 4-oxo-4H-pyran-2-carboxylic acid

This Application Note is designed for researchers and drug development professionals requiring a rigorous, high-yield protocol for the methylation of 4-oxo-4H-pyran-2-carboxylic acid . While often confused with its 5-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a rigorous, high-yield protocol for the methylation of 4-oxo-4H-pyran-2-carboxylic acid .

While often confused with its 5-hydroxy derivative (Comenic Acid), this guide specifically addresses the core pyrone-2-carboxylic acid scaffold (CAS 499-05-8) while providing a critical "Variant Expansion" for the 5-hydroxy analog due to its prevalence in medicinal chemistry.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-oxo-4H-pyran-2-carboxylic acid (CAS: 499-05-8) Product: Methyl 4-oxo-4H-pyran-2-carboxylate (CAS: 1551-46-8) Reaction Type: Carboxylic Acid Esterification / Alkylation.

Mechanistic Considerations

The 4-pyrone ring is an aromatic-like system with specific stability constraints. Unlike simple aliphatic acids, the pyrone ring is susceptible to nucleophilic attack at the C-2/C-6 positions , particularly in the presence of strong bases (e.g., hydroxide, alkoxides), which can lead to ring opening (cleavage to linear diones).

  • Acid Stability: High. The pyrone ring is stable in acidic media, making acid-catalyzed esterification (Fischer) the most robust method.

  • Base Sensitivity: Moderate. Strong bases can degrade the ring. Weak bases (e.g.,

    
    ) are tolerated, allowing for alkyl halide methylation.
    

Selected Protocols:

  • Method A (Standard): Thionyl Chloride (

    
    ) mediated methanolysis. Generates anhydrous HCl in situ, driving the equilibrium to the ester without adding water.
    
  • Method B (Mild): Methyl Iodide (

    
    ) / Potassium Carbonate (
    
    
    
    ). Ideal for small-scale or when acid-sensitive moieties are present elsewhere.

Part 2: Detailed Experimental Protocols

Method A: -Mediated Methanolysis (Gold Standard)

Best for: Gram-to-kilogram scale, high purity, cost-efficiency.

Reagents:

  • Substrate: 4-oxo-4H-pyran-2-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Activator: Thionyl Chloride (

    
    , 1.2 – 1.5 equiv)
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous Methanol (MeOH) to the flask. Cool the solvent to 0°C using an ice bath.

    • Why:

      
       reacts exothermically with MeOH. Cooling prevents uncontrolled boiling and loss of reagent.
      
  • Activator Addition: Dropwise, add Thionyl Chloride (

    
    ) to the cold MeOH over 15–20 minutes.
    
    • Mechanism:[1][2]

      
      . This generates anhydrous HCl and scavenges water.
      
  • Substrate Addition: Remove the ice bath. Add solid 4-oxo-4H-pyran-2-carboxylic acid in one portion.

  • Reaction: Heat the mixture to Reflux (65°C) for 3–5 hours .

    • Monitoring: Check by TLC (System: DCM:MeOH 9:1) or HPLC.[3][4] The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to remove solvent and excess HCl/SO2.

    • Caution: Do this in a well-ventilated fume hood.

  • Neutralization & Isolation:

    • Dissolve the residue in Dichloromethane (DCM).

    • Wash carefully with saturated

      
       solution (aq) to neutralize residual acid.
      
    • Note: Gas evolution (

      
      ) will occur.
      
    • Wash with Brine, dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

Method B: Methyl Iodide / Alkylation

Best for: Small scale, mild conditions, avoiding strong acids.

Reagents:

  • Substrate: 4-oxo-4H-pyran-2-carboxylic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (

    
    , 1.2 – 1.5 equiv)
    
  • Base: Potassium Carbonate (

    
    , anhydrous, 1.5 – 2.0 equiv)
    
  • Solvent: Acetone or DMF (0.2 M)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the substrate in Acetone (or DMF for higher solubility).

  • Base Addition: Add anhydrous

    
    . Stir for 15 minutes at Room Temperature (RT) to deprotonate the carboxylic acid (
    
    
    
    ).
  • Methylation: Add Methyl Iodide (

    
    ) dropwise.
    
    • Safety: MeI is a suspected carcinogen and volatile. Use strict PPE.

  • Reaction: Stir at RT for 12–16 hours or heat to 40°C for 4 hours .

    • Note: Do not reflux aggressively in acetone with pyrones if strong base is avoided, but

      
       is mild enough.
      
  • Workup:

    • Filter off the inorganic solids (

      
      , 
      
      
      
      ).
    • Evaporate the solvent.[5][6]

    • If DMF was used: Dilute residue with water and extract into Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Critical Variant – Comenic Acid (5-OH)

If your substrate is 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid (Comenic Acid), read this section.

Comenic acid contains two acidic protons: the carboxylic acid (


) and the enolic 5-hydroxyl (

).
  • Selective Methylation (Ester only): Use Method A (

    
    /MeOH). The acidic conditions will esterify the COOH but leave the phenolic OH free.
    
  • Exhaustive Methylation (Ester + Ether): Use Method B with excess MeI (3.0 equiv) and heating . This yields Methyl 5-methoxy-4-oxo-4H-pyran-2-carboxylate.

Part 4: Visualization of Workflows

Figure 1: Reaction Mechanism & Pathway

G Substrate 4-oxo-4H-pyran-2-carboxylic acid (Substrate) MethodA Method A: SOCl2 / MeOH (Acid Catalysis) Substrate->MethodA MethodB Method B: MeI / K2CO3 (Nucleophilic Substitution) Substrate->MethodB Intermediate Activated Complex (Protonated / Carboxylate) Product Methyl 4-oxo-4H-pyran-2-carboxylate (Target Ester) Intermediate->Product Methylation MethodA->Intermediate In situ HCl generation MethodB->Intermediate Deprotonation (COO-)

Caption: Dual pathways for the synthesis of the methyl ester. Method A utilizes acid catalysis, while Method B utilizes


 displacement.
Figure 2: Experimental Decision Tree

Workflow Start Start: Select Substrate CheckOH Is the 5-OH group present? (Comenic Acid) Start->CheckOH NoOH No (Standard Pyran-2-COOH) CheckOH->NoOH No YesOH Yes (Comenic Acid) CheckOH->YesOH Yes ScaleCheck Scale > 5g? NoOH->ScaleCheck MethodA Execute Method A (SOCl2/MeOH) ScaleCheck->MethodA Yes (Cheaper/Robust) MethodB Execute Method B (MeI/K2CO3) ScaleCheck->MethodB No (Mild) Selectivity Target Product? YesOH->Selectivity Mono Methyl Ester Only Selectivity->Mono Selective Di Dimethoxy (Ester + Ether) Selectivity->Di Exhaustive Mono->MethodA Acidic conditions protect Phenol Di->MethodB Excess MeI / Heat

Caption: Decision matrix for selecting the optimal methylation protocol based on substrate structure and scale.

Part 5: Analytical Data Summary

ParameterSubstrate (Acid)Product (Methyl Ester)
Formula


MW 140.10 g/mol 154.12 g/mol
Appearance White/Off-white powderWhite crystalline solid
Solubility DMSO, MeOH, Water (Hot)DCM, EtOAc, MeOH
Key 1H NMR Signal ~13.0 ppm (COOH, broad)3.90 ppm (s, 3H, -OCH3)
IR Carbonyl ~1720 cm⁻¹ (Acid C=O)~1745 cm⁻¹ (Ester C=O)

Part 6: References

  • National Institutes of Health (NIH) . (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Method

reaction conditions for esterification of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Executive Summary This technical guide details the optimization of reaction conditions for the esterification of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Compound 1 ). This scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization of reaction conditions for the esterification of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Compound 1 ). This scaffold is a critical intermediate in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs), such as Dolutegravir and Bictegravir.

Due to the electronic nature of the 4-pyrone ring and the potential for thermal decarboxylation at position C-2, standard Fischer esterification conditions often lead to yield erosion. This guide presents two validated protocols:

  • Method A (Recommended): Base-mediated alkylation using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). This method operates under mild conditions, preserving the pyrone core and preventing decarboxylation.

  • Method B (Scalable): Acid-catalyzed methanolysis using Thionyl Chloride (SOCl₂). This method is preferred for large-scale campaigns where reagent cost is a primary driver, provided strict temperature control is maintained.

Strategic Analysis & Mechanistic Considerations

Substrate Reactivity Profile

The substrate contains three distinct functional features that dictate the reaction strategy:

  • C-2 Carboxylic Acid: The target for esterification.[1][2] In 4-pyrones, this position is susceptible to thermal decarboxylation (yielding 3-methoxy-4-pyrone) if refluxed in high-boiling solvents under acidic conditions.

  • C-3 Methoxy Group: An electron-donating group that stabilizes the ring but can slightly reduce the electrophilicity of the C-2 carbonyl.

  • 4-Pyrone Core: A cross-conjugated system. While generally stable to acid, the ring is susceptible to nucleophilic attack (ring-opening) by strong bases (e.g., hydroxide, alkoxides) at elevated temperatures.

Method Selection Matrix
FeatureMethod A: Alkylation (MeI/Base) Method B: Acid Activation (SOCl₂/MeOH) Method C: Fischer (H₂SO₄/MeOH)
Mechanism SN2 DisplacementAcyl Chloride IntermediateEquilibrium driven (Le Chatelier)
Thermal Stress Low (0–25 °C)Medium (0–60 °C)High (Reflux often required)
Decarboxylation Risk Negligible LowModerate to High
Purification Precipitation/WashEvaporationAqueous Workup/Extraction
Scalability Moderate (Reagent cost)HighHigh
Recommendation Primary Protocol Secondary Protocol Not Recommended

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Gold Standard)

Best for: High-value intermediates, gram-scale synthesis, and preventing side reactions.

Reagents:

  • Substrate: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 – 1.5 equiv) (Alternative: Dimethyl Sulfate)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 – 2.0 equiv), anhydrous, finely ground.

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (anhydrous).

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (10 g, 1.0 equiv) and anhydrous DMF (100 mL, 10 vol). Stir until a suspension or solution is obtained.

  • Base Addition: Add K₂CO₃ (12.1 g, 1.5 equiv) in a single portion. The mixture may warm slightly; ensure internal temperature (IT) remains < 30 °C. Stir for 15–30 minutes to form the carboxylate salt.

  • Alkylation: Cool the mixture to 0–5 °C using an ice bath. Dropwise add Methyl Iodide (4.4 mL, 1.2 equiv) over 20 minutes.

    • Note: MeI is toxic and volatile. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–12 hours.

    • IPC (In-Process Control): Monitor by TLC (9:1 DCM:MeOH) or HPLC. Target < 1% starting material.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (500 mL).

    • Stir vigorously for 30 minutes. The ester product often precipitates as a solid.

    • If Solid Precipitates: Filter, wash with water (2 x 50 mL), and dry in a vacuum oven at 40 °C.

    • If Oiling Occurs: Extract with Ethyl Acetate (3 x 100 mL).[3] Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol/MTBE if necessary.

Expected Yield: 85–95% Appearance: Off-white to pale yellow solid.

Protocol B: Thionyl Chloride Activation (Scale-Up)

Best for: Multi-kilogram campaigns where DMF removal is problematic.

Reagents:

  • Substrate: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2 – 1.5 equiv)

  • Solvent: Methanol (MeOH) (anhydrous, 10–15 vol)

Step-by-Step Procedure:

  • Setup: Charge a dry reactor with Methanol (150 mL) and cool to 0–5 °C .

  • Activation: Add Thionyl Chloride (6.4 mL, 1.5 equiv) dropwise over 30 minutes, maintaining IT < 10 °C.

    • Mechanism:[1][2][3][4][5][6][7][8] This generates anhydrous HCl in situ and activates the methanol.

  • Addition: Add 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (10 g, 1.0 equiv) portion-wise to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 12–24 hours.[3]

    • Caution: Do not reflux unless conversion is stalled, as this increases decarboxylation risk.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to ~20% of its original volume.

    • Dilute with Ethyl Acetate (200 mL) and quench carefully with Saturated NaHCO₃ solution (200 mL) until pH is neutral (7–8).

    • Note: Gas evolution (CO₂) will occur.

  • Isolation: Separate phases. Extract aqueous layer with EtOAc (100 mL).[3] Combine organics, wash with Brine, dry (Na₂SO₄), and concentrate.

Expected Yield: 80–90%[9]

Process Visualization

Reaction Workflow (Method A)

EsterificationWorkflow Start Start: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Solid) Solubilization Dissolve in DMF (10 vol) Add K2CO3 (1.5 eq) Start->Solubilization Activation Formation of Carboxylate Salt (Stir 30 min @ 25°C) Solubilization->Activation Addition Cool to 0°C Add MeI (1.2 eq) Dropwise Activation->Addition Reaction Reaction Progress (4-12h @ 20-25°C) Addition->Reaction IPC IPC Check (HPLC/TLC) Target: <1% SM Reaction->IPC IPC->Reaction Incomplete (Add 0.1 eq MeI) Quench Quench into Ice Water (50 vol) IPC->Quench Pass Isolation Filtration or EtOAc Extraction Quench->Isolation Final Final Product: Methyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate Isolation->Final

Figure 1: Step-by-step workflow for the base-mediated alkylation protocol.

Mechanistic Pathway

Mechanism Acid Carboxylic Acid (R-COOH) Salt Carboxylate Anion (R-COO- K+) Acid->Salt Deprotonation Base Base (K2CO3) Base->Salt TS Transition State (SN2 Attack) Salt->TS + MeI MeI Me-I (Electrophile) MeI->TS Product Methyl Ester (R-COOMe) TS->Product - KI

Figure 2: SN2 Mechanism avoiding acidic intermediates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) DecarboxylationEnsure reaction temperature does not exceed 30°C. Switch from Method B to Method A.
Ring Opening Base HydrolysisAvoid strong bases like NaOH/KOH. Stick to Carbonates (K₂CO₃, Cs₂CO₃). Ensure water is minimized in Method A.
Incomplete Conversion Steric/Electronic DeactivationThe C-3 methoxy group may slow nucleophilic attack. Increase reaction time or add 0.1 eq of catalytic NaI (Finkelstein condition) to Method A.
Product is Oily Residual Solvent (DMF)Wash the EtOAc layer extensively with water (3x) or LiCl solution to remove DMF.

References

  • Dolutegravir Synthesis: Process for the preparation of dolutegravir.[5][8] WO2016125192A2. (Describes analogous pyrone ester intermediates).

  • Fischer Esterification Review: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[2][4] Master Organic Chemistry. (General mechanism and conditions).

  • Pyrone Chemistry: Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.[10] (Discusses decarboxylation risks in this scaffold).

  • General Esterification Protocols: Ester synthesis by esterification.[1][2][4][11][12] Organic Chemistry Portal. (Comprehensive list of coupling reagents and conditions).

Sources

Application

Application Note: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid (3-MOCA) in Metallodrug Design and Coordination Chemistry

Executive Summary The development of targeted metallotherapeutics and metal-decorporation agents relies heavily on the precise tuning of ligand coordination spheres. While 3-hydroxy-4-pyrones (such as maltol and comenic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted metallotherapeutics and metal-decorporation agents relies heavily on the precise tuning of ligand coordination spheres. While 3-hydroxy-4-pyrones (such as maltol and comenic acid) are ubiquitous in literature for their high-affinity metal binding, their immediate systemic metal scavenging and high hydrophilicity often limit their clinical pharmacokinetics. 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (3-MOCA) emerges as a sophisticated alternative. By masking the highly reactive C3-hydroxyl group as a methoxy ether, 3-MOCA functions both as a uniquely tunable bidentate ligand and as a highly bioavailable prodrug.

This application note provides an authoritative guide on the coordination mechanics, physicochemical advantages, and validated experimental protocols for utilizing 3-MOCA in advanced drug development and inorganic synthesis.

Mechanistic Insights: The Rationale for 3-Methoxy Substitution

As a Senior Application Scientist, it is critical to understand why a ligand is chosen, not just how to use it. The structural shift from a 3-hydroxy to a 3-methoxy pyrone fundamentally alters the molecule's electronic and steric profile:

  • Coordination Mode Shift: Standard gamma-pyrones form rigid O,O-bidentate chelates via the deprotonated C3-hydroxyl and the C4-oxo groups. Research demonstrates that these adjacent oxygen centers are critical for high-affinity hard metal chelation (e.g., Fe³⁺, Al³⁺), while the C2-carboxylate often forms secondary salt bonds [1]. By methylating the C3 position, 3-MOCA is forced to coordinate via the C2-carboxylate and either the C4-oxo or the neutral C3-methoxy oxygen. This creates a more labile, weak-field coordination environment ideal for stabilizing softer transition metals (like Cu²⁺) or acting as a temporary carrier ligand.

  • Prodrug Pharmacokinetics: Unshielded hydroxypyrones are rapidly sequestered by serum transferrin or systemic free iron. Masking the hydroxyl group as a methoxy ether prevents this premature scavenging, significantly increasing the molecule's lipophilicity (LogP) and allowing it to cross the blood-brain barrier (BBB) or cellular membranes [2].

  • Controlled Activation: Once inside the target intracellular environment, 3-MOCA can undergo enzymatic demethylation (via CYP450 enzymes or non-specific esterases) to unleash the potent 3-hydroxy chelator precisely where it is needed [3].

Comparative Physicochemical & Ligand Properties

To guide your experimental design, the quantitative and qualitative differences between the parent comenic acid and 3-MOCA are summarized below.

Table 1: Physicochemical and Coordination Profiling

PropertyComenic Acid (3-Hydroxy)3-MOCA (3-Methoxy)Causality / Impact in Drug Design
Primary Chelation Motif C3-O⁻ / C4=O (Anionic O,O-donor)C2-COO⁻ / C4=O (Mixed Anionic/Neutral)Methylation shifts binding preference from hard metals (Fe³⁺) to softer, more labile interactions.
Active Group pKa ~7.8 (C3-OH), ~2.5 (C2-COOH)~2.6 (C2-COOH)3-MOCA remains neutral at the C3 position at physiological pH, preventing premature systemic metal scavenging.
Lipophilicity (LogP) Low (Highly Hydrophilic)Moderate (Lipophilic)3-MOCA exhibits enhanced membrane permeability, acting as an effective intracellular delivery vehicle.
Denticity & Stability Bidentate (High thermodynamic stability)Bidentate (Labile / Weak)3-MOCA allows for controlled, stimuli-responsive metal release upon enzymatic demethylation.

Pathway Visualization: Prodrug Activation and Chelation

The following diagram maps the dual-pathway mechanism of 3-MOCA, illustrating its journey from a lipophilic transport vehicle to an active coordination complex.

G A 3-MOCA (Ligand/Prodrug) B Cellular Uptake (High LogP) A->B Lipophilic Transport C Intracellular Environment B->C D Direct Chelation (C2-COO⁻ & C4=O) C->D Soft Metals (Cu²⁺) E Enzymatic Demethylation C->E CYP450 Action F 3-Hydroxy Pyrone (Active Chelator) E->F G High-Affinity Metal Complex F->G Hard Metals (Fe³⁺)

Figure 1: Pharmacokinetic pathway and dual-mode chelation activation of 3-MOCA.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in checks to verify the success of the reaction or assay in real-time.

Protocol A: Synthesis of Homoleptic Fe(III) Complexes[Fe(3-MOCA)₃]

Objective: Isolate the stable iron(III) complex of 3-MOCA to study its baseline coordination geometry prior to demethylation.

  • Ligand Solubilization: Dissolve 3.0 mmol of 3-MOCA in 20 mL of a 1:1 mixture of Methanol/Water.

    • Causality: The methoxy group increases lipophilicity compared to standard pyrones. Using an organic co-solvent prevents ligand precipitation during metal addition.

  • Precise pH Adjustment: Add 0.1 M NaOH dropwise under continuous stirring until the pH reaches exactly 5.5.

    • Causality: At pH 5.5, the C2-carboxylic acid (pKa ~2.6) is fully deprotonated, allowing it to act as an anionic donor, while keeping the solution acidic enough to prevent metal hydrolysis.

  • Metal Complexation: Slowly add 1.0 mmol of FeCl₃·6H₂O dissolved in 5 mL of deionized water.

  • Self-Validation Check (Critical): Observe the solution color. A successful coordination will immediately transition the solution to a deep red/purple hue (Ligand-to-Metal Charge Transfer band). If the pH was allowed to exceed 7.0, a cloudy brown precipitate of insoluble iron(III) hydroxide (

    
    ) will form, indicating a fail-state.
    
  • Isolation: Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure until a microcrystalline precipitate forms. Filter, wash with cold ethanol, and dry under vacuum.

Protocol B: UV-Vis Spectrophotometric Titration for Binding Affinity

Objective: Determine the stoichiometry and thermodynamic stability constant (


) of the 3-MOCA-metal complex.
  • Preparation of Stock Solutions: Prepare a 1.0 mM solution of 3-MOCA in 0.1 M HEPES buffer (pH 7.4) and a 10 mM solution of the target metal chloride (e.g., CuCl₂).

  • Titration Execution: Place 2.0 mL of the 3-MOCA solution in a 1-cm pathlength quartz cuvette. Titrate with 2–10 µL aliquots of the metal stock solution.

  • Spectral Acquisition: Record the UV-Vis spectrum (250–600 nm) after each addition, ensuring a 2-minute equilibration time between reads.

  • Self-Validation Check (Critical): Overlay the acquired spectra. You must observe sharp, distinct isosbestic points (wavelengths where absorbance remains constant). The presence of isosbestic points mathematically proves that only a single, clean complexation equilibrium is occurring. If the isosbestic points drift or blur, it indicates secondary side-reactions (e.g., ligand polymerization or metal hydrolysis), invalidating the assay.

  • Data Analysis: Plot the absorbance at the

    
     of the complex vs. the molar ratio of Metal:Ligand. The inflection point of the curve dictates the complex stoichiometry.
    

References

  • New approaches to the design of analgesic medicinal substances Canadian Science Publishing
  • Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules PMC - NIH
  • Bis(3-hydroxy-4-pyridinone)-EDTA derivative as a potential therapeutic Al-chelating agent. Synthesis, solution studies and biological assays PubMed - NIH
Method

Application Note: Decarboxylation Strategies for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

This Application Note and Protocol Guide details the decarboxylation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid to synthesize 3-Methoxy-4H-pyran-4-one . Abstract & Scientific Rationale The target molecule, 3-Methoxy-4...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the decarboxylation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid to synthesize 3-Methoxy-4H-pyran-4-one .

Abstract & Scientific Rationale

The target molecule, 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid , is a functionalized 4-pyrone derivative. Decarboxylation of this species yields 3-Methoxy-4H-pyran-4-one (also known as 3-methoxy-4-pyrone), a structural motif found in various pharmaceutical intermediates (e.g., HIV integrase inhibitors like Dolutegravir precursors) and flavor compounds (Maltol derivatives).

Chemical Basis of Decarboxylation

Pyran-2-carboxylic acids undergo thermal decarboxylation via an unimolecular elimination mechanism. The reaction is driven by the relief of steric strain and the formation of a stable heteroaromatic system. However, the presence of the electron-donating 3-methoxy group increases the electron density of the pyran ring compared to unsubstituted cheludonic acid, potentially raising the activation energy for thermal extrusion.

Therefore, this guide presents three distinct methodologies ranging from classic thermal catalysis to modern mild-condition protocols:

  • Method A (Standard): Copper-Catalyzed Thermal Decarboxylation in Quinoline.

  • Method B (Green/Direct): Neat Thermal Sublimation (Solvent-Free).

  • Method C (Mild): Silver-Catalyzed Protodecarboxylation.

Reaction Scheme & Mechanism

Decarboxylation cluster_conditions Reaction Conditions Start 3-Methoxy-4-oxo-4H-pyran- 2-carboxylic acid (C7H6O5) Transition Transition State (Cyclic 6-membered) Start->Transition Heat / Catalyst Product 3-Methoxy-4H-pyran-4-one (C6H6O3) Transition->Product CO2 CO2 (Gas) Transition->CO2 Method1 Method A: Cu/Quinoline, 220°C Method2 Method B: Neat, Vacuum, 240°C

Figure 1: Mechanistic pathway for the decarboxylation of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.

Experimental Protocols

Method A: Copper-Catalyzed Thermal Decarboxylation (The "Gold Standard")

Best for: Scale-up (>5g), robust substrates, and ensuring complete conversion. Principle: Quinoline acts as a high-boiling basic solvent that neutralizes the carboxylic acid, while copper powder facilitates the electron transfer required for CO2 extrusion.

Reagents & Equipment[1][2][3][4]
  • Precursor: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (1.0 equiv).

  • Catalyst: Copper powder (activated) or Copper bronze (0.1 equiv).

  • Solvent: Quinoline (Reagent grade, bp ~237°C).

  • Apparatus: 3-neck round-bottom flask, reflux condenser, inert gas (N2/Ar) inlet, oil bath/heating mantle.

Step-by-Step Protocol
  • Setup: Flame-dry the glassware and cool under a stream of Nitrogen.

  • Charging: Add 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (10.0 g, 54 mmol) and Copper powder (0.35 g, 5.4 mmol) to the flask.

  • Solvation: Add Quinoline (30 mL). The solid may not dissolve completely at room temperature.

  • Reaction:

    • Heat the mixture rapidly to 210–220°C .

    • Observation: Evolution of CO2 gas (bubbling) will commence around 180°C.

    • Maintain reflux for 45–90 minutes until gas evolution ceases.

    • Critical Check: Monitor by TLC (DCM:MeOH 95:5) to ensure disappearance of the baseline acid spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (100 mL).

    • Filter through a pad of Celite to remove Copper residues. Wash the pad with EtOAc.

    • Quinoline Removal: Wash the filtrate with 10% HCl (3 x 50 mL) to extract the quinoline as its hydrochloride salt. Note: The product stays in the organic layer.

    • Wash the organic layer with Brine (50 mL), dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude residue is typically a brown oil/solid. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 80:20 to 50:50) or sublimation.

Method B: Neat Thermal Sublimation (Solvent-Free)

Best for: Small scale (<1g), high purity requirements, avoiding toxic solvents. Principle: Heating the solid acid under vacuum promotes decarboxylation and simultaneous sublimation of the product, separating it from non-volatile tars.

Step-by-Step Protocol
  • Setup: Place the carboxylic acid (500 mg) in the bottom of a sublimation apparatus equipped with a water-cooled cold finger.

  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Heating:

    • Immerse the bottom of the apparatus in a sand bath or oil bath.

    • Gradually raise the temperature to 200–240°C .

    • Note: The acid will decarboxylate (bubble) and the product will sublime onto the cold finger.

  • Collection: Once the residue at the bottom is black and no further sublimation occurs, cool the apparatus, break the vacuum with Nitrogen, and scrape the white crystalline product from the cold finger.

Method C: Silver-Catalyzed Mild Decarboxylation

Best for: Temperature-sensitive substrates or if the methoxy group is labile at >200°C. Reference: Adapted from Goossen et al. and Larrosa et al. for heteroaromatic acids.[2][5][6][7]

Step-by-Step Protocol
  • Mixture: In a reaction vial, combine the carboxylic acid (1.0 mmol), Ag2CO3 (0.1 mmol, 10 mol%), and Acetic Acid (0.2 equiv) in DMSO (3 mL).

  • Reaction: Heat to 120°C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash extensively with water to remove DMSO.

Analytical Verification & Data

To validate the success of the reaction, compare the starting material and product data.

FeatureStarting Material (Carboxylic Acid)Product (3-Methoxy-4-pyrone)
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, -COOH)Absent
δ 8.1 (d, H-6), δ 6.5 (d, H-5)δ 8.2 (d, H-2), δ 8.1 (dd, H-6), δ 6.4 (d, H-5)
δ 3.8 (s, 3H, -OMe)δ 3.75 (s, 3H, -OMe)
IR Spectroscopy Broad -OH stretch (2500-3000 cm⁻¹)Absent ; Sharp C=O (~1650 cm⁻¹)
Appearance White/Off-white powderCrystalline solid or oil (mp ~80-100°C*)
Solubility Soluble in DMSO, MeOH; Poor in DCMSoluble in DCM, EtOAc, Chloroform

*Note: Melting points of specific methyl ethers vary; verify against authentic standard if available.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Temperature too low or insufficient time.[3]Increase temp to 230°C (Method A). Ensure vigorous bubbling is observed.
Charring/Tars Overheating or O2 presence.Ensure strict inert atmosphere (N2). Use Method B (Sublimation) to isolate product from tars immediately.
Loss of Methoxy Group Acidic hydrolysis during workup or reaction.Avoid strong acids at high temps. Use Method A (Basic Quinoline) rather than acidic media.
Low Yield Product lost during Quinoline removal.Ensure the aqueous HCl wash is cold. Re-extract aqueous layers with DCM.

References

  • Classic Copper-Quinoline Method

    • Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. Link[6]

  • General Pyranone Synthesis

    • Hwang, J. M., et al. (2007). A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one. Arkivoc, (xiv), 20-26.[8] Link

  • Mild Decarboxylation (Ag/DMSO)

    • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • BenchChem Technical Guide: Synthesis of 3-hydroxy-2H-pyran-2-one. (See Search Result 1.1/1.

Sources

Application

Application Note: HPLC Method Development Strategy for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

This Application Note is structured as a comprehensive Method Development Guide for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3). It is designed to guide the researcher through the logical deduction of o...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive Method Development Guide for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3). It is designed to guide the researcher through the logical deduction of optimal chromatographic conditions rather than providing a rigid, one-size-fits-all recipe.

Executive Summary & Analyte Profiling

Developing a robust HPLC method for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid requires addressing two primary chemical challenges: the acidity of the carboxylic group and the metal-chelating potential of the 4-oxo-pyran motif. This guide outlines a Quality by Design (QbD) approach to method development, ensuring the final protocol is specific, linear, and robust enough for pharmaceutical quality control or metabolic profiling.

Physicochemical Profile[1][2][3]
  • Chemical Structure: A pyran-4-one ring substituted with a carboxylic acid at C2 and a methoxy group at C3.

  • Acidity (pKa): The carboxylic acid moiety typically has a pKa of 2.0 – 3.0 . The enolic oxygen (masked as methoxy) reduces polarity slightly compared to its hydroxy analog (Meconic acid) but remains highly polar.

  • UV Chromophore: Strong absorption expected at 260–280 nm (conjugated enone system).

  • Solubility: Soluble in methanol, acetonitrile, and aqueous buffers (pH > 4). Limited solubility in non-polar solvents.

Phase 1: Method Scouting & Column Selection[1]

Stationary Phase Selection Strategy

Due to the polar nature of the analyte and the presence of an aromatic-like heterocyclic ring, standard C18 columns may suffer from "dewetting" (phase collapse) if highly aqueous mobile phases are used.

Column ChemistrySuitabilityRationale
C18 (End-capped) HighStandard starting point. Provides hydrophobic interaction with the methoxy/methyl groups.
C18-Aq (Polar Embedded) Optimal Prevents phase collapse in 100% aqueous conditions; offers better retention for polar acids.
Phenyl-Hexyl AlternativeProvides unique

selectivity if separating from aromatic impurities (e.g., benzyloxy analogs).
Mobile Phase Design (The "Acidic Lock")

Crucial Directive: You must suppress the ionization of the carboxylic acid to achieve retention on a reversed-phase column.

  • Running at pH 7.0: The analyte will be fully ionized (COO⁻), eluting in the void volume (

    
    ) with poor peak shape.
    
  • Running at pH 2.0–2.5: The analyte exists in its neutral (COOH) form, maximizing interaction with the stationary phase.

Recommended Mobile Phase System:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate Buffer (pH 2.5).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[1]

    • Note: ACN is preferred for lower backpressure and sharper peaks. MeOH may offer different selectivity if ACN fails.

Phase 2: Experimental Protocol & Optimization

Initial Gradient Scouting Run

Perform a broad gradient to determine the elution window.

  • Column: C18-Aq, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: DAD (210–400 nm); Extract 254 nm and 280 nm.

Gradient Table (Scouting):

Time (min) % Solvent B Event
0.0 5 Hold (Equilibration)
2.0 5 Injection / Load
20.0 95 Linear Ramp
25.0 95 Wash
25.1 5 Re-equilibration

| 30.0 | 5 | End |

Troubleshooting: The "Pyranone Tailing" Phenomenon

Expert Insight: Compounds with 4-oxo and adjacent oxygen atoms (like kojic acid or maltol derivatives) are known iron chelators . If you observe severe peak tailing despite low pH, the analyte may be binding to trace iron in the stainless steel frits or column body.

Corrective Actions:

  • Passivation: Flush the LC system with 30% Phosphoric acid (overnight) to passivate steel surfaces.

  • Chelating Additive: Add 0.1 mM EDTA to Mobile Phase A.

  • Hardware: Use PEEK tubing and a glass-lined or PEEK-lined column if available.

Visualizing the Development Workflow

The following diagram illustrates the decision matrix for optimizing the method based on initial scouting results.

MethodDevelopment Start Start: Scouting Run (5-95% B, pH 2.5) CheckRT Check Retention Time (RT) Start->CheckRT Void Elutes in Void (<2 min)? CheckRT->Void Tailing Peak Tailing > 1.5? Void->Tailing No (Good RT) Action_Aq Switch to C18-Aq Column or Reduce %B Initial to 0-2% Void->Action_Aq Yes Action_Chelation Chelation Issue? Add 0.1mM EDTA or Use PEEK Hardware Tailing->Action_Chelation Yes (Asymmetric) Action_pH Check pH Ensure pH < pKa (2.5) Tailing->Action_pH Yes (Broad) Optimize Optimize Gradient Slope for Resolution (Rs > 2.0) Tailing->Optimize No (Good Shape) Action_Aq->Start Retest Action_Chelation->Start Retest Action_pH->Start Retest Final Final Method Validation Optimize->Final

Figure 1: Decision tree for troubleshooting retention and peak shape issues specific to acidic pyranones.

Phase 3: Validation Framework (ICH Q2)

Once the method is optimized (e.g., Isocratic 15% B or Gradient 5-40% B), validate against these criteria:

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of analyteInject Blank, Placebo, and known Impurities (e.g., Maltol).
Linearity

5 levels from 50% to 150% of target concentration.
Precision RSD < 2.0%6 replicate injections of standard.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Serial dilution of standard.
Robustness Resolution > 2.0Vary pH (±0.2), Temp (±5°C), Flow (±10%).
System Suitability Test (SST) Standard

Every analytical run must include an SST injection to verify system performance.

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for this chelating analyte).
    
  • Theoretical Plates (

    
    ):  > 2000 (for 150mm column).
    
  • Retention Time Drift: < 2.0%.

References

  • PubChem. (2025). 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient optimization principles).

Sources

Method

Application Note: Precision Solvent Selection for Pyran-2-Carboxylic Acid Derivatives

Topic: Solvent Selection for Extraction of Pyran-2-Carboxylic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Extraction Scientists[1] Abstract The ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for Extraction of Pyran-2-Carboxylic Acid Derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Engineers, and Extraction Scientists[1]

Abstract

The extraction and isolation of pyran-2-carboxylic acid derivatives (e.g., tetrahydro-2H-pyran-2-carboxylic acid, comenic acid, and kojic acid analogs) present unique challenges due to their amphiphilic nature and pH-dependent solubility.[1] This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a predictive model based on Hansen Solubility Parameters (HSP) and dissociation constants (


).[1] We present optimized protocols for Liquid-Liquid Extraction (LLE) and Solid-Liquid Extraction (SLE), emphasizing high-recovery workflows and sustainable "green" solvent alternatives.[1]

Theoretical Framework: The Physicochemical Landscape

To select the optimal solvent, one must understand the molecular behavior of the target analyte under varying conditions.[2]

Molecular Analysis & Ionization

Pyran-2-carboxylic acid derivatives possess a polar carboxylic acid head group and a moderately lipophilic pyran ether ring.[1]

  • Acidic Character: The carboxyl group typically exhibits a

    
     in the range of 3.5 – 4.2  (monocarboxylic) or 1.2 – 1.8  (dicarboxylic/conjugated variants like chelidonic acid).
    
  • Solubility Rule:

    • pH >

      
      :  The molecule exists as a carboxylate anion (highly water-soluble, poor organic extraction).[1]
      
    • pH <

      
      :  The molecule exists in its protonated, neutral form (lower water solubility, high organic partition coefficient).
      
Hansen Solubility Parameters (HSP)

Effective solvents must match the solute's energy across three dimensions: Dispersion forces (


), Polarity (

), and Hydrogen bonding (

).
  • Target Profile: Pyran derivatives require solvents with moderate

    
     and 
    
    
    
    .[1]
  • Ideal Solvents: Ethyl Acetate, 2-MeTHF (2-Methyltetrahydrofuran), and n-Butanol.[1]

  • Poor Solvents: Hexane (too non-polar), Water (too polar for neutral form extraction).

Solvent Selection Strategy

The Decision Matrix

We categorize solvents based on extraction efficiency (Partition Coefficient,


) and environmental sustainability.
Solvent ClassExamplesSuitabilityNotes
Class A: Recommended Ethyl Acetate, Isopropyl AcetateHigh Excellent balance of polarity; forms clean bilayers; easy to evaporate.[1]
Class B: Green Alternatives 2-MeTHF, Ethyl Lactate, CPMEHigh 2-MeTHF resists peroxide formation better than ethers; CPME is hydrophobic and reduces water co-extraction.[1]
Class C: Traditional Dichloromethane (DCM), ChloroformModerate High extraction efficiency but toxic and environmentally restricted. prone to emulsions.[3]
Class D: Avoid Diethyl Ether, HexaneLow Diethyl ether is a safety hazard (peroxides); Hexane lacks sufficient polarity for these heterocycles.
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection Matrix Is the matrix Aqueous? Start->Matrix pH_Check Is pH < pKa - 2? Matrix->pH_Check Yes Solv_Polar Select: n-Butanol (for highly polar derivatives) Matrix->Solv_Polar No (Solid Matrix) Adjust_pH Adjust pH to 2.0 (using HCl or H3PO4) pH_Check->Adjust_pH No Green_Req Is Green Chemistry required? pH_Check->Green_Req Yes Adjust_pH->Green_Req Solv_Green Select: 2-MeTHF or Ethyl Acetate Green_Req->Solv_Green Yes Solv_Trad Select: DCM or Chloroform Green_Req->Solv_Trad No

Figure 1: Decision tree for selecting extraction solvents based on matrix conditions and sustainability requirements.

Experimental Protocols

Protocol A: pH-Modulated Liquid-Liquid Extraction (LLE)

Best for: Isolating derivatives from aqueous reaction mixtures or fermentation broths.[1]

Reagents:

  • Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]

  • Acidifying Agent: 1M HCl or 10%

    
    .[1]
    
  • Brine: Saturated NaCl solution.[3]

  • Drying Agent: Anhydrous

    
    .
    

Procedure:

  • Preparation: Measure the initial pH of the aqueous mixture.

  • Acidification: Slowly add acidifying agent with stirring until pH reaches 2.0 – 2.5 .

    • Why? This suppresses ionization (

      
      ), forcing the pyran derivative into its neutral, lipophilic state.
      
  • Salting Out (Optional): Add NaCl to saturation. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic analyte (Salting-out effect).

  • Partitioning:

    • Add Ethyl Acetate (1:1 volume ratio relative to aqueous phase).

    • Shake vigorously for 2 minutes; vent frequently.

    • Allow layers to separate.[3] If an emulsion forms, filter through a celite pad or centrifuge.

  • Collection: Collect the upper organic layer.[1]

  • Repeat: Re-extract the aqueous layer 2 more times with fresh solvent.[1]

  • Washing: Combine organic layers and wash once with a small volume of brine (removes residual water/acid).[1]

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at <40°C to prevent thermal degradation.
    
Protocol B: Solid-Liquid Extraction (SLE) from Natural Matrices

Best for: Extraction from plant material or solid crude residues.[1]

Reagents:

  • Solvent: Ethanol (95%) or Methanol.

  • Pre-wash solvent: n-Hexane.

Procedure:

  • Defatting (Crucial): Macerate the solid material with n-Hexane for 1 hour. Filter and discard the hexane (removes lipids/waxes that interfere with purification).

  • Extraction: Macerate the residue with Ethanol (1:10 w/v ratio) for 4-6 hours or use Ultrasound-Assisted Extraction (UAE) for 30 mins at 30°C.

  • Filtration: Filter the extract.

  • Concentration: Evaporate ethanol to obtain a crude residue.

  • Refinement: Redissolve the crude residue in water, adjust pH to 2.0, and proceed with Protocol A (LLE) to isolate the specific pyran-carboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH too high (analyte ionized).[1]Re-check aqueous pH; ensure it is at least 1.5 units below ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.
Emulsion Formation Amphiphilic impurities or vigorous shaking.[1]Use centrifugation; add brine; filter through Celite; switch solvent to DCM (denser than water).
Tailing on TLC/Column Interaction with silica silanols.[1]Add 1% Acetic Acid or Formic Acid to the mobile phase to suppress ionization on the silica surface.
Product Decomposition Thermal instability (decarboxylation).[1]Keep bath temp <40°C during evaporation; avoid strong mineral acids if molecule is labile (use Formic acid instead).

Process Visualization

ExtractionWorkflow Input Crude Aqueous Mixture Acidify Acidify to pH 2.0 (Protonation) Input->Acidify Extract Add Organic Solvent (EtOAc / 2-MeTHF) Acidify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Waste/Salts) PhaseSep->AqPhase Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash AqPhase->Extract Re-extract (x2) Evap Evaporation (<40°C) Wash->Evap Final Isolated Pyran Derivative Evap->Final

Figure 2: Step-by-step workflow for the isolation of pyran-2-carboxylic acid derivatives.[1]

References

  • PubChem. 3,4-dihydro-2H-pyran-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][4]

  • Sprakel, L.M.J., & Schuur, B. (2019).[5] Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.[1] Separation and Purification Technology.[1][2][3][5][6] Available at: [Link]

  • ResearchGate. Green solvents for eco-friendly synthesis of bioactive heterocycles.[1] Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Methoxy-4-Pyranone Intermediates

This Application Note is structured to guide process chemists and scale-up engineers through the transition from laboratory synthesis to pilot-scale production of 3-methoxy-4-pyranone intermediates. The focus is on the O...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and scale-up engineers through the transition from laboratory synthesis to pilot-scale production of 3-methoxy-4-pyranone intermediates.

The focus is on the O-methylation of 3-hydroxy-4-pyranone scaffolds (e.g., Maltol, Pyromeconic Acid). This is the critical, yield-determining step in generating the 3-methoxy core used in high-value flavorants (Maltol methyl ether) and pharmaceutical pharmacophores (HIV protease inhibitors, anti-viral agents).

Executive Summary & Strategic Rationale

The synthesis of 3-methoxy-4-pyranones has historically relied on Williamson ether synthesis using methyl iodide (MeI) or dimethyl sulfate (DMS). While effective on a gram scale, these routes are fundamentally flawed for kilogram-to-ton scale-up due to:

  • Acute Toxicity: DMS and MeI are potent alkylating agents and suspected carcinogens.

  • Waste Burden: Stoichiometric generation of inorganic salts (NaI, Na₂SO₄) requires extensive aqueous workups.

  • Atom Economy: Poor atom economy due to the high molecular weight of leaving groups.

The Solution: This protocol details the Green Methylation Route using Dimethyl Carbonate (DMC) .[1][2] DMC acts as both solvent and reagent, is biodegradable, and produces only methanol and CO₂ as byproducts. This method is not only safer but simplifies downstream purification to a "filter-and-distill" operation, eliminating aqueous extraction.

Reaction Mechanism & Process Logic

Understanding the mechanism is vital for controlling selectivity. The reaction of 3-hydroxy-4-pyranone with DMC can proceed via two pathways depending on temperature and catalyst:

  • 
     Mechanism (Acyl-Oxygen Cleavage):  At lower temperatures (<120°C), the nucleophile attacks the carbonyl carbon of DMC, leading to carboxymethylation (undesired).
    
  • 
     Mechanism (Alkyl-Oxygen Cleavage):  At higher temperatures (>140°C) or with specific catalysts (e.g., DBU, K₂CO₃), the phenoxide attacks the methyl group, leading to the desired O-methylation .
    
Reaction Scheme

The transformation converts the 3-hydroxy-4-pyranone core (1) to the 3-methoxy derivative (2).

ReactionScheme Substrate 3-Hydroxy-4-pyranone (Solid, mp ~160°C) Intermediate Transition State (B_Alk2 Pathway) Substrate->Intermediate + DMC, >140°C Reagent Dimethyl Carbonate (DMC) (Solvent & Reagent) Reagent->Intermediate Catalyst Cat. K2CO3 or DBU (Base) Catalyst->Intermediate Activates Product 3-Methoxy-4-pyranone (Liquid/Low-melt Solid) Intermediate->Product - CO2 Byproducts Byproducts: CO2 (gas) + MeOH (volatile) Intermediate->Byproducts

Caption: Mechanistic pathway for the green O-methylation of 3-hydroxy-4-pyranone using DMC.

Scale-Up Protocol (1 kg Batch)

Target Molecule: 3-Methoxy-2-methyl-4H-pyran-4-one (Maltol Methyl Ether) Scale: 1.0 kg Input Equipment: 5L Stainless Steel Pressure Reactor (Autoclave) or High-Pressure Glass Reactor.

Materials & Stoichiometry[1][4]
ComponentRoleMass/VolMolar Eq.Notes
Maltol (3-hydroxy-2-methyl-4-pyranone) Substrate1.00 kg1.0Dry (<0.5% water) to prevent DMC hydrolysis.
Dimethyl Carbonate (DMC) Reagent/Solvent4.00 L~6.0Excess acts as solvent. Recyclable.
Potassium Carbonate (K₂CO₃) Catalyst/Base110 g0.1Anhydrous, micronized preferred.
Tetrabutylammonium Bromide (TBAB) Phase Transfer25 g0.01Optional: Accelerates rate at lower T.
Step-by-Step Procedure
Phase 1: Reactor Charging & Inerting
  • Safety Check: Ensure reactor burst disc is rated for >20 bar (though process operates <10 bar).

  • Charging: Load 1.00 kg of Maltol and 110 g of K₂CO₃ into the reactor.

  • Solvent Addition: Add 4.00 L of Dimethyl Carbonate.

  • Inerting: Seal the reactor. Purge with Nitrogen (

    
    ) three times (pressurize to 3 bar, vent to 0.5 bar) to remove oxygen. Critical: Oxygen at high T with organic vapors creates an explosion hazard.
    
Phase 2: Reaction (The "Cook")
  • Heating: Set agitation to 300-400 RPM. Ramp temperature to 160°C - 170°C .

    • Note: DMC boils at 90°C. As T rises, internal pressure will increase to ~6-8 bar due to vapor pressure and CO₂ generation.

  • CO₂ Management: The reaction generates CO₂.[3] If pressure exceeds 10 bar, carefully bleed gas through a condenser-equipped vent line to retain DMC solvent while releasing CO₂.

  • Duration: Hold at 160°C for 4–6 hours.

  • IPC (In-Process Control): Cool a small aliquot to <30°C. Analyze by HPLC (C18 column, MeOH/Water).

    • Target: <0.5% unreacted Maltol.

Phase 3: Workup & Purification
  • Cooling: Cool reactor to 25°C. Vent residual pressure.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or bag filter to remove solid K₂CO₃/KHCO₃.

    • Green Tip: The filter cake can be washed with minimal DMC and dried for waste disposal (non-toxic salts).

  • Solvent Recovery: Transfer filtrate to a distillation unit. Distill off excess DMC (bp 90°C) at atmospheric pressure.

    • Recycle: Recovered DMC (containing some MeOH) can be reused in subsequent batches after a MeOH purge.

  • Product Isolation: The residue is the crude 3-methoxy-4-pyranone.

    • Distillation: Perform vacuum distillation (approx. 110-120°C at 5-10 mmHg) to isolate the pure product as a clear, pale yellow oil/solid.

Process Safety & Hazard Assessment

Scaling up oxidation or methylation chemistry requires rigorous safety gates.

HazardRisk LevelMitigation Strategy
Over-Pressurization HighCO₂ is a byproduct. Reactor must have a pressure relief valve (PRV) and a controlled bleed valve. Do not seal a glass vessel without pressure rating.
Thermal Runaway MediumThe methylation is exothermic but the heat capacity of excess DMC acts as a heat sink. Monitor internal T vs. Jacket T.
Methanol Formation LowMethanol lowers the flash point of the mixture. Treat the vent gas as flammable.

Process Flow Diagram (PFD)

This diagram illustrates the streamlined "Green" workflow compared to traditional methods.

ProcessFlow RawMaterials Raw Materials (Maltol, K2CO3, DMC) Reactor Pressure Reactor (160°C, 6-8 bar, 6h) RawMaterials->Reactor Filtration Filtration Unit (Remove Salts) Reactor->Filtration Slurry Transfer SolventStrip Atmospheric Distillation (Recover DMC/MeOH) Filtration->SolventStrip Filtrate SolventStrip->RawMaterials Recycled DMC (85%) VacDistill Vacuum Distillation (Product Isolation) SolventStrip->VacDistill Crude Oil FinalProduct Final Product 3-Methoxy-4-pyranone VacDistill->FinalProduct Purified Fraction

Caption: Unit operation flow for the pilot-scale synthesis of 3-methoxy-4-pyranone.

Analytical Specifications

To ensure the intermediate is suitable for pharmaceutical or flavor applications, the following specifications should be met:

  • Appearance: Clear, pale yellow liquid or crystalline solid (depending on R-group).

  • Purity (GC/HPLC): ≥ 98.5%.

  • Water Content (KF): ≤ 0.1%.

  • Residual Solvents: DMC < 500 ppm, MeOH < 300 ppm.

  • Identity (NMR):

    • ¹H NMR (CDCl₃): Characteristic singlet for -OCH₃ at ~3.8-4.0 ppm. Disappearance of -OH broad singlet.

Troubleshooting Guide

  • Issue: Low Conversion (<90%)

    • Cause: Water in the system hydrolyzing DMC; Temperature too low (<150°C).

    • Fix: Dry Maltol/K₂CO₃ thoroughly. Increase T to 170°C.

  • Issue: C-Methylation Byproducts

    • Cause: Temperature too high (>200°C) or extremely strong bases.

    • Fix: Stick to K₂CO₃; avoid NaH or alkoxides. Maintain T < 180°C.

  • Issue: Product Color (Dark/Brown)

    • Cause: Oxidation of the pyranone ring during heating.

    • Fix: Ensure strict Nitrogen inerting before heating. Add antioxidant (e.g., BHT) if permissible.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

  • Selva, M., & Perosa, A. (2008). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, and dimethyl sulfate in the methylation of phenols. Green Chemistry, 10(4), 457-464.

  • BenchChem Technical Support. (2025). Synthesis of 3-Methyl-4H-pyran-4-one and its Derivatives. BenchChem Application Notes.

  • Sigma-Aldrich. (2025). Product Specification: Maltol and 3-Methoxy-2-methyl-4-pyrone.

  • Delledonne, D., et al. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Applied Catalysis A: General, 221(1-2), 241-251.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this knowledge base to move beyond basic synthetic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this knowledge base to move beyond basic synthetic recipes. This guide focuses on the mechanistic causality that dictates yield and purity during the synthesis of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3).

The most efficient, scalable route to this target relies on a three-step sequence starting from the abundant precursor maltol (3-hydroxy-2-methyl-4H-pyran-4-one). This guide provides self-validating protocols, quantitative benchmarks, and advanced troubleshooting for this specific pathway.

Synthetic Workflow Visualization

Pathway Maltol Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) Step1 Step 1: O-Methylation (MeI, K2CO3, DMF, RT) Maltol->Step1 Int1 3-Methoxy-2-methyl-4H-pyran-4-one Step1->Int1 Step2 Step 2: Riley Oxidation (SeO2, 1,4-Dioxane, 101°C) Int1->Step2 Int2 3-Methoxy-4-oxo-4H-pyran-2-carbaldehyde Step2->Int2 Step3 Step 3: Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene) Int2->Step3 Product 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid from maltol.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system, ensuring that you can verify the success of the reaction in real-time before proceeding to the next step.

Protocol 1: O-Methylation of Maltol

Mechanistic Causality: Maltol contains a hydroxyl group at C3 and a methyl group at C2. Deprotonation with a mild base (K₂CO₃) generates an enolate-like monoanion that selectively reacts with methyl iodide (MeI) at the oxygen atom. Stronger bases (e.g., LiHMDS or NaH) must be avoided, as they generate dianions that lead to competitive C-alkylation at the C2-methyl group[1]. Step-by-Step Methodology:

  • Charge a dry flask with maltol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).

  • Stir the suspension at 0 °C for 15 minutes to initiate deprotonation.

  • Add MeI (1.2 eq) dropwise via syringe.

  • Warm to room temperature (25 °C) and stir for 4 hours.

  • Quench with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. In-Process Validation: Monitor via TLC (Silica, 1:1 EtOAc/Hexane). The reaction is complete when the maltol spot (Rf ≈ 0.4) disappears. The product (Rf ≈ 0.6) will not stain with FeCl₃, validating that the free enolic OH has been successfully capped.

Protocol 2: Riley Oxidation to the Aldehyde

Mechanistic Causality: Selenium dioxide (SeO₂) selectively oxidizes the activated C2-methyl group to an aldehyde via an initial ene reaction followed by a [2,3]-sigmatropic rearrangement. 1,4-Dioxane is selected as the solvent because its boiling point (101 °C) provides the exact thermal energy required to drive the rearrangement without causing thermal degradation of the pyrone core. Step-by-Step Methodology:

  • Dissolve 3-methoxy-2-methyl-4H-pyran-4-one (1.0 eq) in 1,4-dioxane (0.2 M).

  • Add freshly sublimed SeO₂ (1.5 eq).

  • Reflux the mixture at 101 °C for 12 hours under nitrogen.

  • Cool to room temperature. The mixture will contain a suspension of black/red colloidal selenium metal.

  • Filter the crude mixture through a tight pad of Celite 545, washing with EtOAc. Concentrate the filtrate and purify via short-path silica plug. In-Process Validation: Visually, the reaction transitions from a clear solution to a dark suspension as Se(IV) is reduced to Se(0). ¹H-NMR of an evaporated aliquot must show the complete disappearance of the C2-methyl singlet (~2.3 ppm) and the emergence of a sharp aldehyde proton singlet (~9.8 ppm).

Protocol 3: Chemoselective Pinnick Oxidation

Mechanistic Causality: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to selectively oxidize the aldehyde to a carboxylic acid[2]. As chlorous acid oxidizes the substrate, it is reduced to hypochlorous acid (HOCl). HOCl is a potent electrophile that will rapidly chlorinate the electron-rich C5 position of the pyrone ring[3]. 2-methyl-2-butene is added as an absolute requirement to scavenge the HOCl, forming a benign chlorohydrin. Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 eq) in a 4:1 mixture of tert-butanol and water (0.1 M).

  • Add 2-methyl-2-butene (15.0 eq) followed by NaH₂PO₄ (2.0 eq) to buffer the solution to pH ~3.5.

  • Cool to 0 °C and add NaClO₂ (2.0 eq) portion-wise over 15 minutes.

  • Stir at room temperature for 2 hours.

  • Evaporate the volatile organics, acidify the aqueous layer to pH 2.0 with 1M HCl, and extract with EtOAc. In-Process Validation: The pH must remain strictly between 3.5 and 4.5 during the reaction. Upon final acidification to pH 2.0, the target 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid should precipitate as an off-white solid, providing immediate visual confirmation of success.

Quantitative Process Benchmarks

Use the following table to benchmark your laboratory results against optimized industry standards.

Reaction StepTarget Intermediate / ProductOptimal Reagents & ConditionsTypical YieldKey Impurity to Monitor
1. O-Methylation 3-Methoxy-2-methyl-4H-pyran-4-oneMeI (1.2 eq), K₂CO₃ (1.5 eq), DMF, 25 °C, 4h85–92%C-alkylated byproducts
2. Riley Oxidation 3-Methoxy-4-oxo-4H-pyran-2-carbaldehydeSeO₂ (1.5 eq), 1,4-Dioxane, 101 °C, 12h60–70%Selenous acid, unreacted SM
3. Pinnick Oxidation 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acidNaClO₂ (2.0 eq), NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, 25 °C, 2h88–95%Chlorinated pyrone derivatives

Troubleshooting & FAQs

Q: Why is my maltol methylation yield stuck at 50%, and what is the oily byproduct I am isolating? A: You are likely experiencing competitive C-alkylation. The pyrone ring can act as an ambident nucleophile. If you are using a strong base (like NaH or LiHMDS) or heating the reaction, you promote the formation of a dianion, which reacts with methyl iodide at the C2-methyl group to form an ethyl derivative[1], or at the C5 position[4]. Fix: Strictly use a mild base (K₂CO₃) and keep the reaction at room temperature.

Q: The SeO₂ oxidation to the aldehyde is stalling with 30% unreacted starting material. Can I just add more SeO₂ or increase the temperature? A: Do not increase the temperature or add massive excesses of SeO₂. The pyrone ring is sensitive to over-oxidation and ring-opening under harsh conditions. Stalled Riley oxidations are almost always caused by degraded reagents. Old SeO₂ absorbs atmospheric moisture to form selenous acid (H₂SeO₃), which is inactive for this transformation. Fix: Sublime your SeO₂ immediately before use, and ensure your 1,4-dioxane is strictly anhydrous.

Q: My final 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid has a yellowish tint, a depressed melting point, and mass spectrometry shows an M+34 peak. What went wrong during the Pinnick oxidation? A: An M+34 peak indicates that your pyrone ring has been chlorinated (substitution of H for Cl) by the hypochlorous acid (HOCl) byproduct generated during the oxidation[2][3]. Fix: Your scavenger failed. Ensure you are using a massive excess (10 to 15 equivalents) of 2-methyl-2-butene. Because 2-methyl-2-butene is highly volatile (boiling point 38 °C), it often evaporates out of the flask if the reaction is not properly sealed. Use a tightly sealed vessel or a cold finger condenser.

References

  • One-pot synthesis of ethylmaltol from maltol - PMC - NIH.1

  • Synthesis of carboxylic acids by oxidation of alcohols - Organic Chemistry Portal. 2

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application - PMC - NIH. 3

  • Installing the “magic methyl” – C–H methylation in synthesis - ResearchGate. 4

Sources

Optimization

Technical Support Center: Optimizing pH for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This guide provides in-depth technical information, trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of your compound during experimental workflows.

Introduction

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a pyranone derivative, a class of compounds known for their presence in natural products and their potential in therapeutic agent development[1]. The stability of these molecules, particularly in solution, is a critical factor for obtaining reliable and reproducible experimental results. A key parameter influencing the stability of pyranone structures is the pH of the medium. This guide will focus on understanding and optimizing pH conditions to maintain the chemical integrity of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

Q1: What are the primary stability concerns for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid in solution?

A1: The primary stability concern for this compound, like many pyranone derivatives, is its susceptibility to hydrolysis, particularly under neutral to basic pH conditions. This can lead to the opening of the pyranone ring, altering the molecule's structure and potentially its biological activity[2]. Additionally, like many organic molecules, prolonged exposure to light and air may also contribute to degradation[3][4].

Q2: Why is pH so critical for the stability of this compound?

A2: The pH of the solution dictates the ionization state of the carboxylic acid group and can catalyze hydrolytic reactions. For similar compounds like 2-pyranone-4,6-dicarboxylic acid (PDC), it has been shown that the pyranone ring is unstable under basic conditions, with an optimal pH for hydrolysis around 8.5[2][5]. Conversely, the ring structure is more stable at a slightly acidic to neutral pH (6.0 to 7.5)[5]. This suggests that 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid likely follows a similar pattern, where alkaline conditions promote degradation.

Q3: What are the initial signs of degradation?

A3: Degradation can be monitored analytically. Common indicators include the appearance of new peaks and a decrease in the main peak area in High-Performance Liquid Chromatography (HPLC) chromatograms. Spectroscopic changes in UV-Vis or NMR spectra can also indicate structural changes. Visually, a color change in the solution might occur, although this is not always a reliable indicator.

Q4: What is a forced degradation study and why is it relevant?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[6][7]. For 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, this would involve exposing it to a range of pH values (acidic, neutral, and basic), elevated temperatures, and oxidative and photolytic conditions to understand its intrinsic stability[8][9]. This is a regulatory requirement in later stages of drug development and provides crucial insights into handling and formulation[6][9].

Part 2: Troubleshooting Guide for pH-Related Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: I'm observing a rapid loss of my compound in a buffered solution at pH 7.4. What is happening and how can I prevent it?

Underlying Cause: While a pH of 7.4 is often used to mimic physiological conditions, for some pyranone derivatives, this can be on the edge of their stability range, leaning towards conditions where hydrolysis can occur. As seen with related pyranone dicarboxylic acids, instability increases as the pH moves towards the alkaline range[2]. The pyranone ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.

Troubleshooting Steps:

  • Confirm Degradation:

    • Use a stability-indicating analytical method, such as HPLC, to confirm the loss of the parent compound and the appearance of degradation products[9].

    • Run a control sample in a slightly acidic buffer (e.g., pH 5.0-6.0) to compare the stability.

  • Short-Term Mitigation:

    • If possible for your experiment, lower the pH of your buffer to a range of 5.0 to 6.5.

    • Prepare solutions fresh and use them immediately. Avoid storing stock solutions at near-neutral pH for extended periods, even when refrigerated.

  • Systematic pH Optimization Study:

    • Perform a systematic study to identify the optimal pH for your compound's stability. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Issue 2: My results are inconsistent across different experiments. Could pH be the culprit?

Underlying Cause: Inconsistent results are a classic sign of compound instability. Minor, unmonitored variations in the pH of your solutions can lead to significant differences in the concentration of the active compound. This can be due to:

  • Inconsistently prepared buffers.

  • The use of unbuffered water, where the pH can fluctuate.

  • The inherent acidity of the compound itself altering the pH of unbuffered or weakly buffered solutions.

Troubleshooting Workflow:

Workflow for determining pH-dependent stability.

Hypothesized Degradation Pathway at Alkaline pH:

The primary degradation route for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid under basic conditions is expected to be hydrolysis of the pyranone ring.

G Pyranone 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid TransitionState Tetrahedral Intermediate Pyranone->TransitionState + OH⁻ (Hydroxide Attack) Product Ring-Opened Product TransitionState->Product Ring Opening

Proposed hydrolysis of the pyranone ring under basic conditions.

References

  • Forced Degradation Studies | ICH Stability Testing | BioPharmaSpec. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(3), 933.
  • Forced Degradation Studies Can Reduce Stress(ors) - SK pharmteco. (n.d.). Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • Maltol (Veltol, 118-71-8) – Premium Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.). Retrieved from [Link]

  • 2-Pyranone-4,6-dicarboxylic acid as a source of green-plastics and anti-bacterial chemicals. (2013). Journal of Chemical Technology & Biotechnology, 88(6), 1011-1016.
  • Genetic and Biochemical Characterization of a 2-Pyrone-4,6-Dicarboxylic Acid Hydrolase Involved in the Protocatechuate 4,5-Cleavage Pathway of Sphingomonas paucimobilis SYK-6. (1998). Journal of Bacteriology, 180(18), 4864-4871.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Methoxy-4-Pyranone Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter significant roadblocks when working with pyranone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter significant roadblocks when working with pyranone scaffolds.

The 3-methoxy-4-pyranone motif is highly valued in the synthesis of biologically active compounds, including metalloenzyme inhibitors and chemokine receptor antagonists[1]. However, the methoxy group at the C3 position introduces severe steric hindrance. This bulk physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the adjacent C4 carbonyl. Furthermore, the electron-donating nature of the methoxy group electronically deactivates the ring, making standard transformations sluggish or completely ineffective.

This guide provides field-proven, causality-driven solutions to overcome these steric and electronic barriers.

FAQ 1: Overcoming Failed Nucleophilic Additions (Grignard/Organolithium)

Q: My attempts to add Grignard or organolithium reagents to the C4 carbonyl of 3-methoxy-4-pyranone result in mostly recovered starting material or complex mixtures of enolization byproducts. How can I force the 1,2-addition?

The Causality: Standard organomagnesium (Grignard) and organolithium reagents are highly basic. When they approach the sterically shielded C4 carbonyl, the activation energy for nucleophilic addition is drastically raised by the 3-methoxy group. Because the addition pathway is blocked, the reagent acts as a base instead, deprotonating the pyranone ring (enolization) or adjacent acidic protons. Upon aqueous workup, the enolate simply reprotonates, leading to recovered starting material.

The Solution: Organocerium Transmetalation (The Imamoto Reagent) To solve this, you must decouple nucleophilicity from basicity. By transmetalating your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate an organocerium species (RCeCl₂). Cerium is highly oxophilic; it strongly coordinates to the carbonyl oxygen, drastically lowering the LUMO and increasing the electrophilicity of the C4 carbon. Simultaneously, the C-Ce bond is less polarized than a C-Li or C-Mg bond, making the reagent significantly less basic. This dual-action mechanism forces clean 1,2-addition while suppressing enolization[2].

G A 3-Methoxy-4-pyranone (Sterically Hindered) B Grignard / RLi (High Basicity) A->B Standard Conditions C Organocerium (RCeCl2) (High Oxophilicity) A->C CeCl3 Transmetalation D Enolization / Deprotonation (Low Yield) B->D Steric Clash & Basicity E 1,2-Addition Product (High Yield) C->E Carbonyl Activation & Reduced Basicity

Reaction pathway divergence: Grignard basicity vs. Organocerium oxophilicity.

Quantitative Comparison of Addition Strategies
Reagent SystemNucleophileEquivalentsTemp (°C)Primary OutcomeTypical Yield (%)
RMgBr (Grignard) Alkyl/Aryl1.50 to RTEnolization / Recovery< 15%
RLi (Organolithium) Alkyl/Aryl1.1-78Enolization / Cleavage< 10%
RCeCl₂ (Imamoto) Alkyl/Aryl1.5-78Clean 1,2-Addition85 - 95%
Self-Validating Protocol: Organocerium 1,2-Addition
  • Drying CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat gradually to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl₃. Critical: Rapid heating causes the salt to melt in its own water of crystallization, forming an unreactive polymeric cake.

  • Suspension: Cool to room temperature, add anhydrous THF, and stir vigorously overnight to form a uniform, milky white suspension.

  • Transmetalation: Cool the suspension to -78 °C. Add the organolithium or Grignard reagent (1.5 eq) dropwise. Stir for 2 hours.

    • Self-Validation Checkpoint: The formation of the organocerium species is visually confirmed by a distinct color change (e.g., pale yellow for alkylcerium, deep red/orange for arylcerium). If the suspension remains purely white, transmetalation has failed (likely due to residual moisture).

  • Addition: Add the 3-methoxy-4-pyranone (1.0 eq) dissolved in minimal THF dropwise at -78 °C.

  • Completion & Quench: Stir for 1-4 hours at -78 °C. Quench cold with saturated aqueous NH₄Cl, warm to room temperature, and extract with EtOAc.

FAQ 2: Driving Reductive Amination at the C4 Position

Q: I am attempting a reductive amination to convert the C4 ketone to an amine. Standard conditions (NaBH(OAc)₃ / Acetic Acid) yield no product. How can I force imine formation?

The Causality: Reductive amination relies on an equilibrium between the ketone and the imine/iminium intermediate. The 3-methoxy group creates a steric shield that severely destabilizes the tetrahedral hemiaminal intermediate. Weak Brønsted acids (like acetic acid) do not provide enough electrophilic activation to overcome this thermodynamic penalty, meaning the imine never forms in sufficient concentration to be reduced[1].

The Solution: Titanium(IV) Chloride (TiCl₄) Activation To drive this reaction, you must use a strong, highly oxophilic Lewis acid. TiCl₄ acts as a dual-purpose reagent: it strongly coordinates the pyranone carbonyl to force amine attack, and it acts as an irreversible water scavenger (forming TiO₂) to push the equilibrium entirely toward the imine. Once the imine is locked in, a sterically unhindered reducing agent like Sodium Cyanoborohydride (NaBH₃CN) can easily complete the transformation.

W S1 Step 1: Dissolve 3-methoxy-4-pyranone and amine in anhydrous DCM S2 Step 2: Dropwise addition of TiCl4 at 0 °C (Lewis Acid Activation) S1->S2 S3 Step 3: Stir at RT to drive imine formation (1-2 h) S2->S3 S4 Step 4: Add reducing agent (e.g., NaBH3CN in MeOH) S3->S4 S5 Step 5: Quench with 1M NaOH and extract to isolate product S4->S5

Workflow for TiCl4-mediated reductive amination of hindered pyranones.

Self-Validating Protocol: TiCl₄-Mediated Reductive Amination
  • Setup: Dissolve 3-methoxy-4-pyranone (1.0 eq) and the primary/secondary amine (1.2 eq) in anhydrous DCM under N₂. Cool to 0 °C.

  • Activation: Add TiCl₄ (0.5 to 1.0 eq) dropwise. The solution will typically turn dark or form a suspension.

  • Imine Formation: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Remove a 0.1 mL aliquot, quench with anhydrous NEt₃, and analyze via IR spectroscopy. The disappearance of the strong pyranone C=O stretch (~1650 cm⁻¹) and appearance of the C=N stretch (~1620 cm⁻¹) confirms successful imine formation.

  • Reduction: Cool back to 0 °C. Add a solution of NaBH₃CN (1.5 eq) in anhydrous MeOH dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench carefully with 1M NaOH. Note: This is critical to break up the titanium emulsions and allow for clean phase separation. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

FAQ 3: Sluggish Cycloaddition Reactions

Q: When using 3-methoxy-4-pyranones in Diels-Alder reactions, my reactions require extreme heating (>150 °C) and suffer from thermal decomposition. How can I lower the activation barrier?

The Causality: Pyranones are inherently poor dienes due to their aromatic character and electron-deficient nature. The 3-methoxy group adds steric repulsion against the incoming dienophile. High temperatures are usually required to overcome this high activation energy, which unfortunately leads to decarboxylation or polymerization of the pyranone[3].

The Solution: Lewis Acid-Catalyzed LUMO Lowering Instead of using brute thermal force, apply Lewis acid catalysis (e.g., TMSOTf, BF₃·OEt₂, or Bi(OTf)₃). The Lewis acid coordinates to the C4 carbonyl oxygen. This coordination withdraws electron density from the pyranone ring, drastically lowering its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates Inverse-Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles at room temperature or mild heating (40-60 °C), entirely bypassing the thermal decomposition pathways[3].

References
  • Teleha, C. A., Branum, S., Zhang, Y., & Vanbaelen, H. (2014). Lab-Scale Preparation of a Novel Cyclopenta[b]furan Chemokine Receptor Antagonist. Organic Process Research & Development. Available at:[Link]

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds with Organolithiums or Grignard Reagents for the Suppression of Abnormal Reactions. Organic Syntheses. Available at:[Link]

  • Lowe, J. T., & Panek, J. S. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Analytical Comparison Guide: ¹H NMR Interpretation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid The structural verification of highly functionalized -pyrones—such as 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 10217...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: ¹H NMR Interpretation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

The structural verification of highly functionalized


-pyrones—such as 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3)—is a critical quality control step in organic synthesis and drug development. Because pyranone scaffolds serve as core building blocks for various therapeutics (e.g., dolutegravir), confirming their exact substitution patterns is paramount.

This guide objectively compares three distinct analytical approaches for interpreting the ¹H NMR spectrum of this compound: High-Field NMR (400+ MHz) , Benchtop NMR (60–80 MHz) , and In Silico Prediction Software . By analyzing the causality behind the spin systems and establishing self-validating protocols, this guide empowers researchers to select the most efficient platform for their structural verification workflows.

Mechanistic Grounding: The Causality of the Spin System

To accurately interpret the ¹H NMR spectrum, we must first understand how the molecular architecture of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid dictates its electronic environment. The molecule consists of a 4H-pyran-4-one core, a carboxylic acid at C2, and a methoxy group at C3. This leaves only two ring protons: C5-H and C6-H .

  • The C6 Proton (

    
     ~8.15 ppm):  This proton is highly deshielded. It is situated adjacent to the electronegative pyran ring oxygen (O1) and is in direct conjugation with the C4 carbonyl group. This dual electron-withdrawing effect strips electron density from the C6 position, pushing its resonance far downfield[1].
    
  • The C5 Proton (

    
     ~6.45 ppm):  Located alpha to the C4 carbonyl, this proton is also deshielded, but it lacks the direct inductive effect of the ring oxygen, resulting in a resonance significantly upfield of C6.
    
  • The Coupling Constant (

    
     ~5.8 Hz):  Because C5-H and C6-H are adjacent on the ring, they couple to each other. The ~5.8 Hz coupling constant is the physical signature of a cis-alkene geometry constrained within a six-membered pyranone ring.
    
  • The C3 Methoxy Group (

    
     ~3.85 ppm):  Appears as a sharp, highly integrated 3H singlet.
    

Objective Platform Comparison

A. High-Field NMR (400 MHz): The Gold Standard

High-field superconducting magnets provide uncompromising resolution and sensitivity. For 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, a 400 MHz instrument will yield razor-sharp doublets for C5 and C6. Furthermore, high-field systems allow for rapid 2D NMR experiments (e.g., HSQC, HMBC), which can unambiguously map the C5 and C6 protons to their respective carbons, providing absolute structural certainty.

B. Benchtop NMR (60 MHz): The Pragmatic Alternative

Modern benchtop NMR spectrometers utilize cryogen-free permanent magnets, allowing them to be placed directly in the synthetic lab or fume hood[2],[3]. A common concern is whether a 60 MHz instrument has sufficient resolution to prevent peak overlap.

Expert Insight (The AX Spin System): We can mathematically prove that benchtop NMR is perfectly suited for this molecule. The chemical shift difference (


) between H5 and H6 is approximately 1.70 ppm. At 60 MHz, this equates to a frequency difference (

) of 102 Hz. Given the coupling constant (

) is ~5.8 Hz, the ratio

is

. In NMR physics, any spin system where

is considered a strict, first-order AX system . Because 17.6 is well above this threshold, the H5 and H6 doublets will not suffer from complex multiplet distortion (the "roof effect"). The benchtop instrument will resolve these peaks cleanly, making it a highly efficient, cost-effective alternative to high-field systems[4].
C. In Silico Prediction (ChemDraw / Mnova): The Virtual Baseline

Predictive software utilizes HOSE (Hierarchical Orthogonal Space Encoding) codes and neural networks to estimate chemical shifts. While excellent for rapid baseline comparisons and accurately predicting the C3-methoxy singlet, algorithms frequently struggle with the complex anisotropic deshielding effects of the


-pyrone ring combined with the C2-carboxylic acid. This often results in 

to

ppm deviations for the ring protons and highly inaccurate predictions for the exchangeable -COOH proton.

Quantitative Data Presentation

The table below summarizes the expected ¹H NMR performance across the three platforms.

Proton EnvironmentMultiplicityHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)In Silico Prediction
C2-COOH Broad Singlet (br s)13.50 ppm~13.5 ppm (often broad)11.00 - 12.50 ppm
C6-H Doublet (d, J = 5.8 Hz)8.15 ppm8.15 ppm7.90 - 8.05 ppm
C5-H Doublet (d, J = 5.8 Hz)6.45 ppm6.45 ppm6.60 - 6.75 ppm
C3-OCH₃ Singlet (s)3.85 ppm3.85 ppm3.95 ppm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your empirical data (whether using High-Field or Benchtop NMR), follow this self-validating acquisition protocol.

Step 1: Solvent Selection & Dissolution

  • Action: Weigh 15–20 mg of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid and dissolve in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Pyran-2-carboxylic acids form strong intermolecular hydrogen-bonded dimers, rendering them poorly soluble in non-polar solvents like CDCl3. DMSO-d6 disrupts these dimers, ensuring complete dissolution. Furthermore, DMSO acts as a hydrogen bond acceptor, slowing down the proton exchange rate of the -COOH group, making it visible in the spectrum.

  • Validation Check: The solution must be completely transparent. Particulate matter will distort magnetic homogeneity and ruin resolution.

Step 2: Internal Validation (Lock & Shim)

  • Action: Insert the sample, lock onto the deuterium signal, and perform gradient shimming.

  • Validation Check: Acquire a preliminary 1-scan spectrum and examine the residual DMSO-d5 quintet at 2.50 ppm. If the quintet is not baseline-resolved, your magnetic field is inhomogeneous. Do not proceed. Re-shim until the quintet is sharp; otherwise, the 5.8 Hz doublets of the pyran ring will blur together.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to a minimum of 5 seconds and acquire 16 to 64 scans.

  • Causality: The -COOH and pyran ring protons lack adjacent relaxing protons, leading to long

    
     relaxation times. A short D1 will cause incomplete relaxation, resulting in artificially low integration values for the ring protons relative to the rapidly relaxing C3-methoxy group.
    

Step 4: Spectral Processing

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function, perform a Fourier transform, and carefully phase correct the baseline.

Workflow Visualization

G Prep Sample Preparation (Dissolution in DMSO-d6) Decision Select Analytical Platform Prep->Decision HighField High-Field NMR (400 MHz) Optimal Resolution & 2D Decision->HighField Benchtop Benchtop NMR (60 MHz) Rapid & Cryogen-Free Decision->Benchtop InSilico In Silico Prediction (HOSE Codes / Neural Net) Decision->InSilico Virtual Process Spectral Processing (FT, Phase, Baseline Corr.) HighField->Process Benchtop->Process Interpret 1H NMR Interpretation (AX Spin System Analysis) InSilico->Interpret Process->Interpret Verify Structural Verification: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid Interpret->Verify

Workflow for structural verification of pyranone derivatives via analytical and in silico methods.

References

  • Benchtop NMR Breaks New Ground Technology Networks[Link][2]

  • Study of the Magnesium Comenate Structure, Its Neuroprotective and Stress-Protective Activity Semantic Scholar (Int. J. Mol. Sci. 2023)[Link][1]

  • Structure Verification of molecules in Protonated Solvents Magritek[Link][4]

  • What is Benchtop NMR Spectroscopy? Oxford Instruments[Link][3]

Sources

Comparative

Decoding the Signature Fragmentation of 3-Methoxy-4-Pyranones in Mass Spectrometry: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Among these, the 4-pyranone scaffold is a significant structural motif foun...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Among these, the 4-pyranone scaffold is a significant structural motif found in numerous natural products and pharmacologically active molecules. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-methoxy-4-pyranones, offering a comparative look at how different ionization techniques influence their breakdown and revealing the characteristic ionic signatures that aid in their identification.

The 3-Methoxy-4-Pyranone Core: A Structural Overview

The 3-methoxy-4-pyranone structure, exemplified by compounds like 3-methoxy-2-methyl-4H-pyran-4-one (a derivative of maltol), features a six-membered unsaturated heterocyclic ring containing an oxygen atom, a ketone group, and a methoxy substituent. This arrangement of functional groups dictates the molecule's behavior under mass spectrometric analysis, leading to predictable and interpretable fragmentation pathways. The stability of the pyranone ring and the lability of the methoxy group are key factors that govern the fragmentation cascade.

Electron Ionization (EI) Mass Spectrometry: The Classic Approach

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation "fingerprint" that is highly characteristic of the compound's structure.

The Dominant Retro-Diels-Alder (RDA) Fragmentation

The most prominent fragmentation pathway for 4H-pyran systems under EI conditions is the retro-Diels-Alder (RDA) reaction.[1][2][3] This pericyclic reaction involves the cleavage of two bonds within the pyranone ring, resulting in the formation of a diene and a dienophile. For a generic 3-methoxy-4-pyranone, this process is a key diagnostic tool.

The RDA fragmentation of cyclic compounds with a double bond within a six-membered ring is a well-established process in mass spectrometry.[3][4] This reaction proceeds through a concerted mechanism, leading to the formation of stable neutral and charged fragments.

RDA_Fragmentation M Molecular Ion (M+•) 3-Methoxy-4-pyranone Fragments Diene Radical Cation Neutral Dienophile M->Fragments Retro-Diels-Alder Reaction

Caption: Retro-Diels-Alder (RDA) fragmentation of a 3-methoxy-4-pyranone molecular ion.

Fragmentation of the Methoxy Group

The methoxy group (-OCH3) is another key site for fragmentation. Common fragmentation pathways for ethers involve the loss of a methyl radical (•CH3) or a neutral formaldehyde (CH2O) molecule.[5][6]

  • Loss of a Methyl Radical (•CH3): Alpha-cleavage adjacent to the oxygen atom can lead to the expulsion of a methyl radical, resulting in a stable oxonium ion. This is often observed as an [M-15]+ peak.

  • Loss of Formaldehyde (CH2O): A rearrangement process can lead to the elimination of a neutral formaldehyde molecule, giving rise to an [M-30]+ ion.

Methoxy_Fragmentation M Molecular Ion (M+•) 3-Methoxy-4-pyranone M_minus_15 [M-15]+ Loss of •CH3 M->M_minus_15 α-cleavage M_minus_30 [M-30]+ Loss of CH2O M->M_minus_30 Rearrangement

Caption: Key fragmentation pathways of the methoxy group in 3-methoxy-4-pyranones.

Characteristic Fragment Ions in EI-MS

The combination of RDA and methoxy group fragmentation leads to a characteristic set of ions. The table below summarizes the expected key fragments for a model compound, 3-methoxy-2-methyl-4H-pyran-4-one (Molecular Weight: 140.14 g/mol ).

m/z Proposed Fragment Fragmentation Pathway Relative Abundance
140[M]+•Molecular IonModerate
125[M - CH3]+Loss of a methyl radical from the methoxy groupHigh
112[M - CO]+•Loss of carbon monoxide from the pyranone ringModerate
97[M - CO - CH3]+Sequential loss of CO and a methyl radicalModerate
84[C5H4O2]+•Product of RDA reactionHigh
69[C4H5O]+Further fragmentation of RDA productModerate
55[C3H3O]+Product of RDA reactionHigh

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[7][8] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID).

Protonation and Initial Fragmentation

In positive-ion ESI, the 3-methoxy-4-pyranone molecule will readily protonate, most likely at the carbonyl oxygen or the ether oxygen. The subsequent fragmentation in CID will be directed by the location of the charge.

Key Fragmentation Pathways in ESI-MS/MS

The fragmentation of the protonated molecule often involves the loss of neutral molecules.

  • Loss of Methanol (CH3OH): A common fragmentation pathway for protonated methoxy compounds is the elimination of a neutral methanol molecule, leading to an [M+H - 32]+ ion.

  • Loss of Carbon Monoxide (CO): Similar to EI, the loss of a neutral CO molecule from the pyranone ring is also a possibility, resulting in an [M+H - 28]+ ion.

  • Combined Losses: Sequential losses, such as the loss of methanol followed by the loss of carbon monoxide, can also be observed.

ESI_Fragmentation MH Protonated Molecule [M+H]+ MH_minus_32 [M+H - 32]+ Loss of CH3OH MH->MH_minus_32 Neutral Loss MH_minus_28 [M+H - 28]+ Loss of CO MH->MH_minus_28 Neutral Loss

Sources

Validation

FTIR Spectral Analysis of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid: A Comparative Guide

Executive Summary & Chemical Context In modern drug discovery, functionalized γ-pyrones serve as critical bidentate chelators and structural scaffolds for active pharmaceutical ingredients (APIs), including HIV integrase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, functionalized γ-pyrones serve as critical bidentate chelators and structural scaffolds for active pharmaceutical ingredients (APIs), including HIV integrase inhibitors like Dolutegravir [1]. 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS 102170-50-3) [2] is a highly specific intermediate where the methoxy substitution at the C3 position fundamentally alters the molecule's electronic environment and chelating properties compared to its hydroxylated precursors.

For analytical chemists and formulation scientists, verifying the structural integrity of this specific pyrone derivative against its structural analogs—such as Comenic acid [3], Kojic acid [4], and Chelidonic acid [5]—is paramount. This guide provides an objective, data-driven comparison of these alternatives using Fourier Transform Infrared (FTIR) spectroscopy, detailing the causality behind spectral shifts and outlining a self-validating analytical protocol.

Structural Alternatives & Spectral Causality

The pyran-4-one ring system exhibits a highly conjugated network. Substitutions at the C2 (carboxylic acid) and C3/C5 (methoxy vs. hydroxyl) positions induce distinct vibrational shifts due to changes in hydrogen bonding and electronic descreening [6].

The Product vs. Alternatives
  • The Target: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. The methylation of the C3 hydroxyl group eliminates intramolecular hydrogen bonding with the C4 ketone. This increases the bond order of the C=O (ketone), shifting its stretching frequency to a higher wavenumber.

  • Alternative 1: Comenic Acid (5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid). A direct analog featuring a free hydroxyl group. It exhibits strong intra- and intermolecular hydrogen bonding, which broadens and lowers the C=O stretching frequencies.

  • Alternative 2: Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Lacks the C2 carboxylic acid, serving as a baseline for the isolated pyrone ring and primary alcohol vibrations.

  • Alternative 3: Chelidonic Acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). A symmetric dicarboxylic acid lacking C3/C5 oxygenation, providing a reference for isolated carboxylic acid stretches without adjacent electron-donating groups.

Comparative FTIR Data Summary

The following table synthesizes the quantitative vibrational data used to differentiate these compounds.

Functional Group Vibration3-Methoxy-4-oxo-4H-pyran-2-carboxylic acidComenic Acid (Alt 1)Kojic Acid (Alt 2)Chelidonic Acid (Alt 3)
O-H (Enolic/Alcohol) Absent~3350 cm⁻¹ (Sharp)~3329 cm⁻¹ (Broad)Absent
O-H (Carboxylic Acid) 3200–2500 cm⁻¹ (Broad)3200–2500 cm⁻¹ (Broad)Absent3300–2500 cm⁻¹ (Broad)
C=O (Carboxylic Acid) ~1735 cm⁻¹~1730 cm⁻¹Absent~1740 cm⁻¹ (Split)
C=O (Pyrone Ketone) ~1640 cm⁻¹~1635 cm⁻¹~1646 cm⁻¹~1640 cm⁻¹
C=C (Pyrone Ring) ~1580, 1560 cm⁻¹~1575, 1555 cm⁻¹~1608, 1578 cm⁻¹~1590, 1565 cm⁻¹
C-O-C (Methoxy) ~1260, 1195 cm⁻¹ (Strong)AbsentAbsentAbsent

Spectral Validation Logic

To systematically identify 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid from a blinded library of pyrone alternatives, we utilize a decision-tree logic based on the presence or absence of specific vibrational modes.

FTIR_Logic Start Unknown Pyrone Sample AcidCheck C=O Acid Peak (~1735 cm⁻¹)? Start->AcidCheck EnolCheck Enolic O-H (~3350 cm⁻¹)? AcidCheck->EnolCheck Yes Kojic Kojic Acid (No Carboxyl) AcidCheck->Kojic No MethoxyCheck Methoxy C-O (~1260 cm⁻¹)? EnolCheck->MethoxyCheck No Comenic Comenic Acid (Enolic OH Present) EnolCheck->Comenic Yes Product 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Target Product) MethoxyCheck->Product Yes Chelidonic Chelidonic Acid (Dicarboxylic) MethoxyCheck->Chelidonic No

Decision tree for identifying specific pyran-4-one derivatives via FTIR spectral markers.

Self-Validating Experimental Protocol

Expertise & Causality: We mandate a Attenuated Total Reflectance (ATR) FTIR setup utilizing a monolithic diamond crystal over traditional KBr pellet transmission. Causality: Pyran-2-carboxylic acids are highly prone to forming complex intermolecular hydrogen bonds with trace moisture inherent in hygroscopic KBr matrices. This artifact artificially broadens the 3400–2500 cm⁻¹ region, completely obscuring the critical differentiation between an enolic O-H and a carboxylic O-H. ATR eliminates matrix interference, ensuring the spectrum reflects the pure solid-state lattice.

Step-by-Step Methodology

Step 1: System Readiness & Background Calibration

  • Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

  • Validation: Ensure the background energy profile shows no anomalous peaks (e.g., residual organic contamination at 2900 cm⁻¹).

Step 2: Sample Application

  • Deposit approximately 2–5 mg of the dried pyrone powder directly onto the center of the diamond crystal.

  • Apply the pressure anvil. Critical Control: Apply uniform pressure until the torque slip-clutch engages. Inconsistent pressure alters the effective path length and relative peak intensities in ATR.

Step 3: Data Acquisition

  • Scan the sample using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Monitor the live interferogram to ensure the signal-to-noise ratio (SNR) exceeds 1000:1.

Step 4: Post-Processing & Second Derivative Analysis

  • Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

  • Apply Atmospheric Suppression to remove trace ambient H₂O and CO₂ vapor lines.

  • Self-Validation Step: To definitively resolve the overlapping C=O (acid) at ~1735 cm⁻¹ and C=O (ketone) at ~1640 cm⁻¹, apply a Savitzky-Golay second-derivative transformation (9-point smoothing). True peaks will appear as sharp minima, confirming the absence of hidden shoulders (which would indicate impurity).

Workflow Prep Sample Prep (Desiccation) Calib ATR Background Calibration Prep->Calib Acq Data Acquisition (4000-600 cm⁻¹) Calib->Acq Process Baseline Correction & 2nd Derivative Acq->Process Valid Spectral Validation (Peak Matching) Process->Valid

Standardized ATR-FTIR workflow for the validation of pyrone carboxylic acids.

Conclusion

The analytical differentiation of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid from its analogs relies heavily on the distinct vibrational signatures of the C3-methoxy group (~1260 cm⁻¹) and the absence of the enolic O-H stretch (~3350 cm⁻¹). By employing a rigorously controlled ATR-FTIR protocol, researchers can confidently validate the structural identity and purity of this critical building block, ensuring downstream success in complex API synthesis.

References

  • SynThink Research Chemicals. "4-Oxo-3-[(phenylmethyl)oxy]-4H-pyran-2-carboxylic Acid - Dolutegravir Impurities." SynThink Chemicals.
  • BLD Pharm. "102170-50-3 | 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid." BLD Pharm Catalog.
  • Santa Cruz Biotechnology. "5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | CAS 499-78-5." SCBT.
  • BLD Pharm. "501-30-4 | 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one." BLD Pharm Catalog.
  • PubChem. "Chelidonic acid | C7H4O6 | CID 7431." National Institutes of Health.
  • Taylor & Francis. "Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
Comparative

Comparative Analysis: Antioxidant &amp; Chelation Mechanisms of 3-Hydroxy vs. 3-Methoxy Pyranones

Executive Summary This guide provides a technical comparison between 3-hydroxy-4-pyranones (e.g., Maltol, Kojic Acid) and their 3-methoxy analogs . The structural distinction—a single methyl group replacing a hydrogen at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-hydroxy-4-pyranones (e.g., Maltol, Kojic Acid) and their 3-methoxy analogs . The structural distinction—a single methyl group replacing a hydrogen atom on the hydroxyl moiety—results in a binary switch in chemical functionality.

  • 3-Hydroxy Pyranones: Function as potent direct antioxidants (via Hydrogen Atom Transfer) and high-affinity iron chelators (siderophore-mimics). They are hydrophilic and biologically active in metal sequestration.

  • 3-Methoxy Pyranones: Exhibit negligible direct radical scavenging and abolished iron chelation capacity. However, they possess significantly higher lipophilicity (LogP), making them valuable as prodrugs or blood-brain barrier (BBB) permeable scaffolds that may exert indirect antioxidant effects (e.g., Nrf2 activation) rather than direct neutralization.[1]

Chemical Basis of Activity

The Critical Pharmacophore: 3-OH vs. 3-OMe

The antioxidant activity of pyranones is governed by two primary mechanisms: Hydrogen Atom Transfer (HAT) and Transition Metal Chelation .

  • HAT Mechanism: The enolic 3-hydroxyl group acts as a hydrogen donor. Upon donating a hydrogen atom to a free radical (

    
    ), the pyranone forms a resonance-stabilized radical.
    
    • 3-Hydroxy:[2][3][4][5] Active H-donor.

    • 3-Methoxy:[4][6] The methyl group (

      
      ) creates a strong covalent ether bond (
      
      
      
      ), preventing H-donation.
  • Chelation Mechanism: The carbonyl oxygen at C4 and the hydroxyl oxygen at C3 form a bidentate pocket ideal for coordinating hard Lewis acids like

    
    .
    
    • 3-Hydroxy:[2][3][4][5] Forms stable 5-membered chelate rings.[5]

    • 3-Methoxy:[4][6] Methylation sterically and chemically blocks the coordination site, preventing stable complex formation.[1]

Mechanistic Visualization

The following diagram illustrates the structural blockade introduced by methylation.

G cluster_0 3-Hydroxy Pyranone (Active) cluster_1 3-Methoxy Pyranone (Inactive) Maltol Maltol (3-OH) [H-Donor] Stable Stabilized Pyranone Radical + R-H Maltol->Stable HAT (H-Transfer) Radical Free Radical (R•) Radical->Stable Methoxy Methoxy-Maltol (3-OMe) [Blocked] NoRxn NO REACTION (Steric/Chemical Block) Methoxy->NoRxn Methyl Cap Blocks H-Donation Radical2 Free Radical (R•) Radical2->NoRxn

Caption: Comparative mechanism showing the H-atom transfer capability of 3-OH pyranones versus the inert nature of 3-OMe analogs.

Comparative Performance Analysis

The following data aggregates experimental findings comparing Maltol (3-hydroxy-2-methyl-4-pyrone) with its methylated analog.

Quantitative Data Table
Feature3-Hydroxy Pyranone (Maltol)3-Methoxy PyranoneFunctional Implication
DPPH Scavenging (

)
0.1 - 0.5 mM (Moderate)> 10 mM (Inactive)3-OH is essential for direct radical neutralization.
Iron Affinity (

)
~28 - 30 (High Affinity)Negligible 3-OH is required for bidentate metal coordination.
Lipophilicity (

)
0.09 (Hydrophilic)~0.5 - 0.8 (More Lipophilic)Methoxy analogs have better membrane permeability.
Tyrosinase Inhibition Potent (Chelates Copper)Weak / Inactive Loss of copper chelation reduces enzyme inhibition.
Stability Susceptible to oxidationHighly StableMethoxy group protects against oxidative degradation.[1]
Iron Chelation Efficiency

Iron chelation is a defining trait of 3-hydroxy-4-pyranones.[5] The 3-OH group deprotonates to form an anionic ligand that binds


 in a 3:1 ratio (tris-complex).
  • Experimental Evidence: In UV-Vis titration assays, Maltol induces a characteristic spectral shift (red shift) upon

    
     addition, indicating complex formation.[1] Methoxy-maltol shows no spectral shift , confirming the lack of binding.
    

Chelation cluster_active Active Chelation (3-OH) cluster_inactive Blocked Chelation (3-OMe) Fe Fe(III) Ion Complex Stable Octahedral Complex (Log Beta ~30) Fe->Complex Coordination NoComplex No Binding (Steric Clash) Ligand1 3-OH Ligand Ligand1->Complex Ligand2 3-OMe Ligand Ligand2->NoComplex Methyl Blocks Site

Caption: Iron chelation logic. 3-OH ligands form stable complexes; 3-OMe ligands cannot coordinate metal ions.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

DPPH Radical Scavenging Assay

Objective: Quantify direct H-atom transfer capability.

  • Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol (freshly made, protect from light).

    • Prepare serial dilutions of the test compound (Maltol or 3-Methoxy derivative) in methanol (Range: 0.01 mM to 10 mM).

  • Reaction:

    • Add 100 µL of test compound solution to 100 µL of DPPH solution in a 96-well plate.

    • Include a Solvent Blank (Methanol + DPPH) and a Positive Control (Ascorbic Acid or Trolox).

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
    • Expected Result: Maltol will show dose-dependent inhibition. 3-Methoxy-Maltol will show <10% inhibition even at high concentrations.

Iron Chelation Assay (Spectrophotometric Shift)

Objective: Confirm loss of metal binding upon methylation.

  • Preparation:

    • Prepare 1 mM

      
        in dilute HCl.
      
    • Prepare 1 mM Test Compound in distilled water or buffer (pH 7.4).

  • Reaction:

    • Mix Test Compound and

      
       in a 3:1 molar ratio  (Ligand:Metal).
      
  • Observation:

    • Visual: Look for immediate color change (Maltol + Iron

      
       Deep Red/Orange).
      
    • Spectral: Scan UV-Vis spectrum (200–700 nm).

  • Result Interpretation:

    • 3-OH (Maltol): distinct new absorption band (

      
       shift) corresponding to the Ligand-Metal Charge Transfer (LMCT).
      
    • 3-OMe: Spectrum remains a superposition of individual components; no new bands appear.

References

  • Structure-Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. American Chemical Society. [Link]

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]

  • Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design. International Journal of Molecular Sciences. [Link]

  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators. Molecules. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid and its Analogs

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its spectral behavior, offers a robust experimental protocol for its characterization, and presents a comparative analysis with structurally related and commercially significant pyranone derivatives.

Introduction: The Significance of 4-Pyrone Scaffolds

The 4-pyrone ring system is a privileged scaffold found in numerous natural products and synthetic compounds of significant biological and commercial interest. Molecules like Kojic acid and Maltol are widely used in the cosmetics and food industries, respectively.[1][2] The compound of interest, 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid, belongs to this important class. Its electronic properties, dictated by the conjugated π-system of the pyrone ring and its substituents, can be effectively probed using UV-Vis spectroscopy.

Understanding the UV-Vis absorption profile is critical for several applications, including quantitative analysis, purity assessment, stability studies, and predicting photochemical behavior. This guide will compare the spectral properties of our target molecule with key alternatives like Kojic acid, Maltol, and Ethyl Maltol to provide a broader context for its characterization.

Part 1: Theoretical Principles of UV-Vis Spectroscopy in 4-Pyrone Systems

The UV-Vis absorption of 4-pyrone derivatives is governed by the electronic transitions within their chromophores. The core chromophore is the α,β-unsaturated ketone system within the pyranone ring.

  • Electronic Transitions: Organic molecules with π-bonds, like 4-pyrones, primarily exhibit two types of electronic transitions upon absorbing UV-Vis radiation:

    • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems, these transitions are responsible for the strong absorption bands typically observed.

    • n → π* Transitions: These are lower-energy, lower-intensity (often called "forbidden") transitions. They involve promoting a non-bonding electron (from the lone pairs on the oxygen atoms) to a π* antibonding orbital. These absorptions occur at longer wavelengths compared to π → π* transitions.[3]

  • Influence of Substituents: The substituents on the pyrone ring play a crucial role in modulating the absorption spectrum:

    • Auxochromes: Groups like hydroxyl (-OH) and methoxy (-OCH₃) are auxochromes. Their lone pair electrons can participate in resonance with the π-system, extending the conjugation. This stabilization of the excited state typically results in a bathochromic shift (a shift to a longer wavelength, also known as a red shift).

    • Carboxylic Acid Group (-COOH): This group can act as both an electron-withdrawing group and a chromophore itself, although its primary absorption is usually in the far UV (around 210 nm) and often overlaps with other transitions.[4]

  • Solvent Effects (Solvatochromism): The polarity of the solvent can significantly alter the position and intensity of absorption bands.[5][6]

    • For π → π transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. Polar solvents stabilize the more polar π excited state to a greater extent than the ground state.

    • For n → π transitions, an increase in solvent polarity typically causes a hypsochromic shift (a shift to a shorter wavelength, or blue shift). This is because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy gap to the π state.

Part 2: A Validated Protocol for UV-Vis Spectral Acquisition

This section details a self-validating, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra for pyranone derivatives. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow

G cluster_prep 1. Sample & Solvent Preparation cluster_inst 2. Instrument Setup cluster_meas 3. Measurement cluster_analysis 4. Data Analysis prep_solvent Select UV-Grade Solvent (e.g., Ethanol, Methanol, Water) prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_solvent->prep_stock prep_working Create Working Standard (e.g., 10 µg/mL) prep_stock->prep_working meas_blank Baseline Correction (Fill cuvette with solvent) prep_working->meas_blank inst_on Power On Spectrophotometer (Allow warm-up) inst_setup Set Wavelength Range (e.g., 200-400 nm) inst_on->inst_setup inst_setup->meas_blank meas_sample Measure Sample (Rinse & fill cuvette with sample) meas_blank->meas_sample an_lambda Identify λmax meas_sample->an_lambda an_beer Apply Beer-Lambert Law (A = εbc) an_lambda->an_beer an_result Calculate Molar Absorptivity (ε) an_beer->an_result

Caption: Experimental workflow for UV-Vis spectral analysis.

Detailed Methodology
  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer is required. A double-beam instrument simultaneously measures the light intensity passing through the reference and sample cells, providing real-time correction for lamp fluctuations and solvent absorbance, which enhances accuracy.

  • Materials:

    • Analyte: 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid or comparator compound.

    • Solvent: Use UV-grade solvents (e.g., ethanol, methanol, or deionized water) to minimize background absorbance in the target region.

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes. Quartz is essential as it is transparent in the UV region (below 320 nm), unlike glass or plastic which absorb UV light.

  • Sample Preparation:

    • Stock Solution: Accurately weigh approximately 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent to create a 1 mg/mL stock solution. Ensure complete dissolution.

    • Working Solution: Dilute the stock solution to a final concentration that will yield an absorbance in the optimal range of 0.2-0.8 AU (Absorbance Units). For example, prepare a 10 µg/mL solution. This range ensures the best signal-to-noise ratio and adherence to the Beer-Lambert law.

  • Measurement Procedure:

    • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the system to stabilize for at least 30 minutes.

    • Set Parameters: Set the desired wavelength scan range (e.g., 200 nm to 400 nm).

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and minor optical mismatches between the cuvettes.

    • Sample Measurement: Empty the sample cuvette, rinse it three times with the analyte working solution, and then fill it. Place it back into the sample holder and initiate the sample scan.

  • Data Analysis:

    • From the resulting spectrum, identify the wavelength of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is required, use the Beer-Lambert Law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the sample.

Part 3: Comparative Analysis of UV-Vis Absorption Spectra

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for 4-Pyrone Derivatives

CompoundStructureSolventλmax (nm)Reference(s)
Maltol (3-Hydroxy-2-methyl-4-pyrone)0.1 N HCl~274[7]
Methanol~270[8][9]
Ethyl Maltol (2-Ethyl-3-hydroxy-4-pyrone)0.1 N HCl~276[10]
Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4-pyrone)Ethanol~272-277[5][11]
Water~268[5]
Methanol~270[5]
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (Target Molecule)

Ethanol~275-285 (Predicted)N/A
Discussion and Interpretation
  • Core Chromophore: All listed compounds share the 3-hydroxy-4-pyrone or a closely related core, leading to a strong π → π* absorption maximum in the 270-280 nm range. This consistency underscores the dominant role of the pyranone ring system in determining the primary UV absorption.

  • Effect of Alkyl vs. Carboxylic Acid Group (C2 Position):

    • Maltol (C2-methyl) and our target molecule (C2-carboxylic acid) are excellent comparators. A carboxylic acid group is generally a weaker auxochrome than a methyl group in this context. However, its own π-system can interact with the ring. Given that the absorption of an unconjugated carboxylic acid is far in the UV (~210 nm), its effect on the main pyrone transition is expected to be minimal or cause a slight bathochromic shift due to extended conjugation.[4]

  • Effect of Hydroxyl vs. Methoxy Group (C3 Position):

    • The key difference between Maltol and the target molecule is the C3 substituent (-OH vs. -OCH₃). Both are strong electron-donating groups that act as auxochromes. The methoxy group is a slightly stronger electron-donating group than the hydroxyl group, which would be expected to cause a minor bathochromic (red) shift. Therefore, the λmax of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is predicted to be slightly longer than that of its 3-hydroxy analogs, likely in the 275-285 nm range.

  • Solvent Effects on Kojic Acid: The data for Kojic acid clearly demonstrates solvatochromism. The λmax is ~268 nm in water and shifts to ~272-277 nm in the less polar ethanol.[5][11] This bathochromic shift in a less polar solvent is characteristic of many enol/enolate systems and highlights the importance of specifying the solvent when reporting UV-Vis data. A similar solvent dependency is expected for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

Conclusion

The UV-Vis absorption spectrum of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is predicted to be dominated by a strong π → π* transition with a λmax in the range of 275-285 nm in a polar protic solvent like ethanol. This prediction is based on a systematic comparison with structurally related analogs such as Maltol, Ethyl Maltol, and Kojic Acid, whose absorption maxima consistently fall between 270-277 nm.[7][8][10] The substitution of a methoxy group for a hydroxyl group at the C3 position is expected to induce a slight bathochromic shift. The robust experimental protocol provided herein ensures that researchers can reliably acquire and validate this spectral data for applications in quantitative analysis, quality control, and further research into the photochemical properties of this promising compound.

References

  • Hassan G Mostafa, Nermin M. Sheta, Khaled E. Abuelella. (n.d.). UV-Visible absorption spectroscopy of Kojic Acid in various media. ResearchGate. Retrieved from [Link]

  • Bentil, J. A., & Teye, E. (2022). Review on the Use of Kojic Acid—A Skin-Lightening Ingredient. MDPI. Retrieved from [Link]

  • Fritsky, I. O., et al. (n.d.). UV spectrum (c=5×10-5 М, MeOH): (a) maltol (ε max 28000), (b) tris(3-hydroxy-2methyl-4H-pyran-4-onato)bismuth(III) (ε max 21200, 15000) and (c) maltol (pH=10, c=6.87×10-5 М, ε max 14702). ResearchGate. Retrieved from [Link]

  • Hamidian, K., et al. (n.d.). UV-vis absorption spectra of (a) A1–4 and (b) KA1–4 in ethanol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kojic acid. PubChem. Retrieved from [Link]

  • Fritsky, I. O., et al. (n.d.). UV spectrum (c=5×10 –5 М, MeOH): (a) maltol (ε max 28000), (b).... ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (n.d.). UV–Vis spectra of maltol and its respective complexes (A1–A5) in solid.... ResearchGate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2007). Maltol. FAO JECFA Monographs 4. Retrieved from [Link]

  • Ni, Y., Wang, Y., & Kokot, S. (2008). Simultaneous kinetic-spectrophotometric determination of maltol and ethyl maltol in food samples by using chemometrics. Food Chemistry, 113(4), 1339-1344. Retrieved from [Link]

  • Ni, Y., Zhang, G., & Kokot, S. (2005). Simultaneous spectrophotometric determination of maltol, ethyl maltol, vanillin and ethyl vanillin in foods by multivariate calibration and artificial neural networks. Food Chemistry, 90(4), 653-659. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meconic acid. PubChem. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2007). Ethyl Maltol. FAO JECFA Monographs 4. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Ethyl maltol report. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxy-2-methyl-4-pyrone. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • SpectraBase. (n.d.). Mesaconic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl maltol. NIST WebBook. Retrieved from [Link]

  • Al-Muallem, H. A., & Bena, D. C. (2023). Solvent effects on the UV-vis spectra of 3-hydroxyflavone and other structurally related molecules. ResearchGate. Retrieved from [Link]

  • Padwa, A., et al. (1996). 3-Hydroxy-4-pyrones as Precursors of 4-Methoxy-3-oxidopyridinium Ylides. An Expeditious Entry to Highly Substituted 8-Azabicyclo[3.2.1]octanes. Journal of Organic Chemistry, 61(18), 6114-6120. Retrieved from [Link]

  • Max-Planck-Institut für Chemie. (n.d.). The MPI-Mainz UV/VIS Spectral Atlas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid - Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Sloop, J. (2023). Some important 4-pyrones and their derivatives. Molecules. Retrieved from [Link]

  • Spálovská, D., et al. (n.d.). Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. RSC Publishing. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Comparative

Comparative Synthesis Guide: Meconic Acid Derivatives vs. Methoxy Analogs

This guide provides a technical comparison of synthesis strategies for meconic acid derivatives versus their methoxy analogs. It is designed for researchers requiring high-fidelity protocols and yield optimization strate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of synthesis strategies for meconic acid derivatives versus their methoxy analogs. It is designed for researchers requiring high-fidelity protocols and yield optimization strategies.

Executive Summary

Meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) presents a unique synthetic challenge due to its zwitterionic character, poor solubility in non-polar solvents, and susceptibility to thermal decarboxylation. While direct functionalization offers a shorter step count, it often suffers from low yields (<50%) due to side reactions involving the free enolic hydroxyl group.

Converting meconic acid to its methoxy analogs (e.g., dimethyl meconate or 3-methoxy-4-pyrone derivatives) significantly alters the physicochemical profile. This guide demonstrates that while the "Protection Route" adds synthetic steps, it consistently delivers higher overall yields (65-80% cumulative) for complex derivatives by stabilizing the pyrone core against decarboxylation and improving solubility in organic media.

Chemical Basis of Comparison

The divergence in synthesis yields stems from three fundamental mechanistic factors:

FeatureMeconic Acid (Free -OH)Methoxy Analog (-OMe)Impact on Yield
Thermal Stability Unstable >150°C (Decarboxylates to Comenic Acid)Stable up to ~220°CMethoxy analogs tolerate higher reaction temps required for difficult couplings.
Solubility High in H₂O/DMSO; Poor in DCM/THFHigh in DCM/EtOAc/THFMethoxy analogs allow standard organic synthesis workflows (anhydrous conditions).
Chelation Bidentate chelator (3-OH + 4-C=O)Non-chelatingFree -OH interferes with metal-catalyzed couplings (e.g., Lewis acid amidation).
Mechanistic Insight: The Decarboxylation Trap

The free hydroxyl group at C-3 facilitates decarboxylation via hydrogen bonding with the adjacent carboxylate, lowering the activation energy for CO₂ loss. Methylation of this position removes the acidic proton, locking the carboxyl group in place and allowing for more vigorous reaction conditions without ring degradation.

Synthesis Strategies & Yield Analysis
Route A: Direct Functionalization (The "Short" Path)
  • Target: Meconic Acid Diamides/Esters directly from the acid.

  • Challenge: Requires high boiling polar solvents (DMSO/DMF) or thionyl chloride activation. Thionyl chloride often causes charring or polymerization of the free enolic system.

  • Typical Yield: 30–55%.

Route B: The Methoxy-Protection Strategy (The "Robust" Path)
  • Target: Functionalization via Dimethyl Meconate.

  • Advantage: The esterification protects the carboxylic acids and the methylation (optional at C-3) protects the enol. The molecule behaves like a standard aromatic diester.

  • Typical Yield: 85–95% (Step 1) × 80–90% (Step 2) ≈ 68–85% Overall .

Comparative Yield Data Table
Reaction TypeSubstrateReagentsConditionsTypical YieldNotes
Esterification Meconic AcidMeOH, H₂SO₄Reflux, 6h85-92% Forms Dimethyl Meconate. High yield, scalable.
Amidation Meconic AcidR-NH₂, HATU/DIPEADMF, RT40-55% Low solubility leads to incomplete conversion; purification difficult.
Amidation Dimethyl MeconateR-NH₂, MeOHReflux or MW88-95% Clean conversion; product precipitates or crystallizes easily.
Decarboxylation Meconic AcidNeat or H₂O150°C100% (Loss) Rapidly converts to Comenic acid (undesired side reaction).
Decarboxylation 3-Methoxy AnalogDiphenyl ether230°C<5% (Stable) Requires extreme forcing conditions to decarboxylate.
Experimental Protocols
Protocol A: Synthesis of Dimethyl Meconate (High-Yield Precursor)

This step is the gateway to high-efficiency meconic acid chemistry.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube.

  • Dissolution: Suspend Meconic Acid (10.0 g, 50 mmol) in Methanol (100 mL) . The solid will not fully dissolve initially.

  • Catalysis: Cautiously add Concentrated H₂SO₄ (2.0 mL) dropwise.

  • Reaction: Heat the mixture to reflux (65°C). The solid will dissolve within 30 minutes. Continue reflux for 6-8 hours.

  • Workup: Cool to room temperature. The product, Dimethyl Meconate , often crystallizes directly upon cooling.

    • If no crystals: Concentrate solvent to ~20 mL and cool in an ice bath.

  • Purification: Filter the white crystalline solid and wash with cold methanol.

  • Yield: Expect 8.5 – 9.2 g (85–92%) .

    • Validation: ¹H NMR (CDCl₃) shows sharp singlets for methyl esters (~3.9 ppm) and absence of broad carboxylic acid protons.

Protocol B: Amidation of Dimethyl Meconate (vs. Direct Acid)

Demonstrating the advantage of the methoxy-analog route.

  • Reagents: Combine Dimethyl Meconate (1.0 equiv) and Primary Amine (2.5 equiv) in Methanol (0.5 M concentration).

  • Conditions:

    • Method 1 (Thermal): Reflux for 12 hours.

    • Method 2 (Microwave): 100°C for 30 mins (sealed vessel).

  • Observation: The reaction mixture typically turns from a clear solution to a thick suspension as the diamide product precipitates (due to lower solubility of the amide vs. ester).

  • Isolation: Filter the solid directly. Wash with cold MeOH and Et₂O.

  • Yield: Typically 90%+ .

    • Contrast: Doing this with free meconic acid and amine in DMF often results in a dark, viscous oil requiring HPLC purification with yields <50%.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points in synthesizing meconic acid derivatives. Note the "Yield Trap" associated with direct activation.

MeconicSynthesis Meconic Meconic Acid (Starting Material) DirectPath Direct Activation (SOCl2 / HATU) Meconic->DirectPath Route A EsterPath Esterification (MeOH / H+) Meconic->EsterPath Route B (Recommended) SideRxn Side Reaction: Decarboxylation/Charring DirectPath->SideRxn High Temp / Acidic AmideDirect Target Amide (Yield: ~45%) DirectPath->AmideDirect Difficult Purification DimethylMec Dimethyl Meconate (Stable Intermediate) EsterPath->DimethylMec Yield: 90% AmideIndirect Target Amide (Yield: ~85%) DimethylMec->AmideIndirect Aminolysis Yield: 95%

Caption: Synthesis pathway comparison. Route B (Green) avoids the stability and solubility bottlenecks of Route A (Yellow), resulting in higher cumulative yields.

References
  • Synthesis of Dimethyl Meconate: Journal of Organic Chemistry. "Preparation of Pyran-4-one Derivatives.
  • Decarboxylation Kinetics: Industrial & Engineering Chemistry Research. "Thermal Stability of Biogenic Acids.
  • Comenic Acid Formation : ResearchGate. "Methods of Comenic Acid Synthesis." Link

  • Amide Synthesis via Borate Esters : Organic Chemistry Portal. "Direct Synthesis of Amides." (Context for direct amidation difficulties). Link

  • Reactivity of Pyrone Esters : Beilstein Journal of Organic Chemistry. "4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners." Link

Validation

Comprehensive Comparison Guide: Analytical Methodologies for the Characterization of Pyran-2-Carboxylic Acid Metal Complexes

As a Senior Application Scientist, I frequently encounter a critical bottleneck in inorganic drug development: the rigorous characterization of metal-ligand architectures. Pyran-2-carboxylic acid and its derivatives (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in inorganic drug development: the rigorous characterization of metal-ligand architectures. Pyran-2-carboxylic acid and its derivatives (e.g., 4-oxo-4H-pyran-2-carboxylic acid, tetrahydropyran-2-carboxylic acid) are highly versatile chelating agents. In modern pharmacology, they serve as potent metal-binding pharmacophores (MBPs) designed to inhibit metalloenzymes such as influenza endonuclease (which relies on Mn²⁺/Mg²⁺ centers)[1] and viral sialidases[2].

Because the biological efficacy and catalytic potential of these complexes depend entirely on their coordination geometry and thermodynamic stability[3], relying on a single analytical technique is scientifically unsound. This guide objectively compares the leading analytical instruments used to elucidate the elemental composition and structural topology of these complexes, providing researchers with a self-validating framework for experimental design.

Elemental & Stoichiometric Analysis: CHNS-O Analyzers vs. ICP-MS

To establish the empirical formula of a newly synthesized pyran-2-carboxylate complex, researchers must determine the exact ratio of the metal center to the organic ligands and any co-crystallized solvent molecules.

Performance Comparison
FeatureCHNS-O AnalyzerICP-MS / ICP-OESThermogravimetric Analysis (TGA)
Primary Target Organic ligands (C, H, N, S, O)Metal center (e.g., Mn, Cu, Zn, Ni)Coordinated vs. lattice solvent
Sample State Solid powder (combustion)Liquid (acid digested)Solid powder (thermal degradation)
Sensitivity ± 0.3% absolute errorParts-per-trillion (ppt)Microgram mass resolution
Limitations Blind to metal identity/quantityDestroys organic ligand structureCannot identify evolved gas without MS
The Causality Behind the Choice

A common pitfall in coordination chemistry is relying solely on CHNS data to infer the metal content "by difference." This is a flawed approach. Pyran-2-carboxylic acid derivatives can be highly hygroscopic; ambient moisture easily skews the carbon-to-hydrogen ratio, leading to false stoichiometric assignments.

A self-validating system demands orthogonal verification. Combustion analysis (CHNS-O) accurately quantifies the organic ligand framework but provides zero information about the metal center. Conversely, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers unparalleled sensitivity for transition metals[3] but requires harsh acid digestion that obliterates the organic ligand. By coupling these two techniques with TGA to quantify lattice water, the data becomes self-validating: the mass percentages from CHNS, ICP-MS, and TGA must mathematically sum to 100% ± 0.5%.

Logic TGA TGA (% H2O Mass Loss) Emp Empirical Formula Calculation TGA->Emp CHNS CHNS (% C, H, N Mass) CHNS->Emp ICP ICP-MS (% Metal Mass) ICP->Emp Match Stoichiometric Match? Emp->Match XRD SC-XRD Absolute Structure XRD->Match Valid Validated Complex Match->Valid Yes Refine Refine Model / Re-purify Match->Refine No

Logic gate demonstrating the self-validating stoichiometric protocol.

Structural Elucidation: SC-XRD vs. FTIR Spectroscopy

Once the empirical formula is validated, the spatial arrangement of the ligands around the metal center must be determined. Does the pyran-2-carboxylic acid act as a monodentate ligand via the carboxylate oxygen, or as a bidentate chelate utilizing both the carboxylate and the pyran ring oxygen?

Performance Comparison
FeatureSingle-Crystal XRD (SC-XRD)Fourier Transform Infrared (FTIR)
Primary Output Absolute 3D coordinates, bond lengthsFunctional group coordination modes
Sample Requirements Pristine, well-ordered single crystal (>0.1 mm)Amorphous powder or microcrystalline solid
Key Diagnostic Exact Metal-Oxygen bond distances

of

and

Limitations Crystal growth is kinetically challengingCannot provide absolute 3D spatial geometry
The Causality Behind the Choice

Single-Crystal X-Ray Diffraction (SC-XRD) is the undisputed gold standard. It explicitly maps the electron density, proving whether a carboxylate moiety coordinates to a metal ion in an octahedral or square planar geometry[1]. However, growing diffraction-quality crystals of pyran-2-carboxylate complexes is often hindered by rapid precipitation and polymerization.

In such cases, FTIR spectroscopy is not merely a backup—it is a frontline diagnostic tool. By analyzing the magnitude of the splitting (


) between the asymmetric and symmetric carboxylate stretching vibrations, scientists can definitively assign the coordination mode. A 

> 200 cm⁻¹ typically indicates monodentate coordination, while

< 150 cm⁻¹ suggests bidentate or bridging modes.

Self-Validating Experimental Protocol: Synthesis & Characterization

To ensure absolute scientific integrity, the following step-by-step methodology outlines a self-validating workflow for a standard Mn(II)-pyran-2-carboxylate complex.

Step 1: Ligand Deprotonation and Metal Complexation

  • Dissolve 2.0 mmol of 4-oxo-4H-pyran-2-carboxylic acid in 20 mL of a 1:1 methanol/water solvent system.

  • Adjust the pH to 6.5 using 0.1 M NaOH. Causality: Deprotonating the carboxylic acid increases the Lewis basicity of the oxygen donor atoms, facilitating rapid and stable complexation with the hard Mn²⁺ Lewis acid[1].

  • Add 1.0 mmol of MnCl₂·4H₂O dropwise under continuous stirring at 50°C.

  • Filter the resulting precipitate and recrystallize via slow vapor diffusion (diethyl ether into methanol) to yield diffraction-quality crystals.

Step 2: Orthogonal Stoichiometric Validation (TGA + CHNS)

  • Subject 5.0 mg of the dried complex to TGA (heating rate 10°C/min under N₂). Record the mass loss between 80–120°C to quantify coordinated versus lattice water.

  • Analyze 2.0 mg of the dehydrated sample via a CHNS analyzer.

  • Self-Validation Check: Compare the experimental %C and %H against the theoretical values for the proposed [Mn(Ligand)₂(H₂O)₂] structure. A variance >0.4% indicates impurities, requiring re-purification.

Step 3: Trace Metal Quantification via Acid Digestion (ICP-OES)

  • Digest 10.0 mg of the complex in 5 mL of trace-metal grade concentrated HNO₃ using a microwave digester (200°C for 20 mins).

  • Dilute to 50 mL with 18 MΩ deionized water and analyze via ICP-OES at the Mn emission line (257.610 nm).

  • Self-Validation Check: The calculated mass of Mn must stoichiometrically match the ligand mass derived from the CHNS data in Step 2.

Step 4: Spectroscopic Coordination Assignment (FTIR + SC-XRD)

  • Record the ATR-FTIR spectrum of the solid complex. Observe the shift of the

    
     band from ~1710 cm⁻¹ (free ligand) to ~1630 cm⁻¹ (complex), confirming metal-oxygen bonding.
    
  • Mount a single crystal on a diffractometer equipped with a Mo-K

    
     source. Solve the structure using direct methods to confirm the exact coordination sphere and validate the FTIR assignments.
    

Workflow Syn Synthesis of Pyran-2-Carboxylate Complex Pur Purification & Crystallization Syn->Pur EA Elemental Analysis (CHNS) Pur->EA ICP Metal Quantification (ICP-MS) Pur->ICP XRD Structural Elucidation (SC-XRD) Pur->XRD FTIR Ligand Coordination (FTIR) Pur->FTIR Val Self-Validating Data Synthesis EA->Val ICP->Val XRD->Val FTIR->Val

Workflow for the multi-modal characterization of metal complexes.

References
  • Source: nih.
  • Title: Dihydropyrancarboxamides related to zanamivir: a new series of inhibitors of influenza virus sialidases. 2.
  • Source: rsc.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Title: Safe Handling and PPE Protocol for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid Executive Summary 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly specialized organic building block frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Safe Handling and PPE Protocol for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

Executive Summary

3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid (CAS: 102170-50-3) is a highly specialized organic building block frequently utilized in drug development, particularly in the synthesis of metalloproteinase inhibitors and anti-infective agents[1]. As a solid pyran-4-one derivative containing a carboxylic acid moiety, it presents specific handling challenges related to tissue irritation and powder aerosolization. This guide provides a self-validating, step-by-step operational protocol to ensure maximum laboratory safety, regulatory compliance, and workflow efficiency.

Hazard Profile & Mechanistic Causality

To handle this compound safely, researchers must understand the causality behind its hazards rather than just memorizing safety labels:

  • Acute Tissue Irritation (H315, H319): The carboxylic acid functional group acts as a moderate proton donor. Upon contact with the natural moisture of the ocular mucosa, respiratory tract, or sweat on the skin, the compound dissolves and locally lowers the pH. This localized acidity causes immediate cellular irritation and inflammation[2].

  • Inhalation & Aerosolization Risk (H335): Supplied as a fine solid powder, this chemical is highly susceptible to static charge accumulation. During transfer, static repulsion can cause the powder to aerosolize. Inhalation of these acidic micro-particulates directly triggers respiratory sensitization[2].

Required Personal Protective Equipment (PPE) Matrix

Do not rely on standard baseline PPE. The following matrix outlines the specific, standard-compliant gear required for handling this compound, grounded in mechanistic justification.

PPE CategorySpecification / StandardCausality & Justification
Respiratory Protection (42 CFR Part 84)Filters ≥95% of airborne particles (0.3 µm). Essential to prevent the inhalation of aerosolized acidic dust that causes acute respiratory tract irritation[3][4].
Hand Protection Nitrile Gloves (EN 374 / ASTM D6978), min. 4 mil thicknessNitrile provides superior chemical resistance to organic acids compared to latex. Prevents dermal pH alteration and subsequent skin irritation[2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Must form a secure seal against the face. Standard safety glasses with side shields are insufficient against fine, airborne acidic dust[2].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatProtects street clothing from microscopic dust accumulation. Cotton is mandated over synthetic blends to minimize static electricity buildup, which exacerbates powder aerosolization.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this protocol is designed as a self-validating system to eliminate single points of failure during the experiment.

Step 1: Pre-Operation Environmental Verification

  • Validate Containment: Before opening the chemical, verify that the fume hood's digital monitor reads an average face velocity between 80 and 100 feet per minute (fpm) [5].

  • Causality: Velocities below 80 fpm fail to contain the powder, while velocities above 100 fpm create turbulent eddies that can actively blow the lightweight powder out of the sash and into the operator's breathing zone[5].

  • Clear the Deck: Remove all unnecessary equipment from the hood to ensure unobstructed, laminar airflow.

Step 2: Material Preparation & Anti-Static Measures

  • Don all required PPE (N95, Nitrile gloves, Splash goggles, Lab coat).

  • Place a grounded, anti-static weighing boat and an anti-static micro-spatula inside the hood. Never use standard plastic boats, as the static charge will cause the powder to repel and become airborne.

Step 3: Weighing and Transfer

  • Open the primary container of 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid only when it is positioned at least 6 inches behind the fume hood sash.

  • Transfer the required mass slowly. If the powder appears highly static, use an ionizing blower or an anti-static gun (Zerostat) on the weighing area prior to transfer.

  • Immediately seal the primary container upon completing the transfer.

Step 4: Post-Operation & Doffing

  • Wipe down the exterior of the sealed chemical container and the balance with a damp, lint-free cloth to capture any microscopic stray powder.

  • Doff gloves inside-out to trap any residual chemical dust. Wash hands thoroughly with soap and water immediately after doffing.

Spill & Waste Disposal Plan

Immediate Spill Response:

  • Do Not Dry Sweep: Using a brush or broom will immediately aerosolize the acidic powder, creating a severe inhalation hazard[2].

  • Wet-Wipe Method: Cover the spilled powder with a damp absorbent pad. If available, dampen the pad with a mild, dilute sodium bicarbonate (

    
    ) solution to gently neutralize the carboxylic acid moiety.
    
  • Containment: Wipe inward from the edges of the spill to the center to prevent spreading.

Waste Disposal:

  • Segregation: Place all contaminated wipes, weighing boats, and disposable PPE into a designated, clearly labeled "Solid Organic Acid Waste" container.

  • Incompatibility: Strictly segregate this waste from strong oxidizers and strong bases to prevent unintended exothermic reactions in the waste stream.

Workflow Visualization

HandlingWorkflow Start 1. Pre-Operation Verify Fume Hood (80-100 fpm) Don PPE (N95, Nitrile, Goggles) Weighing 2. Weighing & Transfer Use Anti-Static Spatula Minimize Dust Generation Start->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse 3a. Spill Protocol Wet-Wipe Method Do Not Sweep Dry SpillCheck->SpillResponse Yes Reaction 3b. Reaction Setup Transfer to Closed System Add Solvents SpillCheck->Reaction No Disposal 4. Waste Disposal Segregate as Solid Organic Waste Label Container SpillResponse->Disposal Reaction->Disposal Doffing 5. Post-Operation Doff PPE Wash Hands Thoroughly Disposal->Doffing

Safe operational and disposal workflow for 3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid.

References

  • Centers for Disease Control and Prevention (CDC). "How to tell if your N95 Respirator is NIOSH Approved." Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). "N95 Respirators, Surgical Masks, Face Masks, and Barrier Face Coverings." Retrieved from: [Link]

  • TSI. "Essential Standards for QC Lab Management." Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
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